6-Aldehydoisoophiopogonone B
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H16O6 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C19H16O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21,23H,7H2,1-2H3 |
InChI Key |
MPUAHKMJGSMMIL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 6-Aldehydoisoophiopogonone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of 6-Aldehydoisoophiopogonone B, a homoisoflavonoid identified from the traditional Chinese medicine "Maidong" (Ophiopogon japonicus). This document details the probable methodologies for its extraction and purification and presents its key physicochemical properties.
Introduction
Ophiopogon japonicus (L.f.) Ker-Gawl., a member of the Liliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly for cardiovascular and respiratory ailments.[1][2] Phytochemical investigations have revealed a rich diversity of secondary metabolites within this plant, including steroidal saponins, polysaccharides, and a unique class of compounds known as homoisoflavonoids.[2][3][4] These homoisoflavonoids have garnered significant interest for their potential pharmacological activities, including anti-inflammatory and antioxidant effects.[5][6] Among these is this compound, a compound distinguished by its aldehyde functional group.
Physicochemical Properties
This compound is a homoisoflavonoid with the following key identifiers:
| Property | Value | Reference |
| Chemical Name | 6-aldehydo-isoophiopogonone B | [7] |
| Molecular Formula | C19H16O6 | [7] |
| CAS Number | 112500-89-7 | [7] |
| Purity | HPLC ≥98% | [7] |
Proposed Isolation and Purification Protocol
While a specific protocol for the isolation of this compound is not explicitly detailed in the surveyed literature, a robust methodology can be constructed based on established procedures for the separation of homoisoflavonoids from Ophiopogon japonicus. The following is a proposed experimental workflow.
Diagram: Experimental Workflow for Isolation
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biolinkk.com [biolinkk.com]
6-Aldehydoisoophiopogonone B: A Technical Guide for Researchers
Executive Summary
6-Aldehydoisoophiopogonone B is a homoisoflavonoid native to the tuberous roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a perennial herb used extensively in traditional medicine. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the current scientific understanding of this compound and its therapeutic potential. While direct quantitative data on the bioactivity of this compound is limited in publicly available literature, this guide synthesizes information on its isolation, characterization, and the known biological activities of closely related homoisoflavonoids from Ophiopogon japonicus. This information provides a strong foundation for future research and development efforts.
Introduction
Ophiopogon japonicus, commonly known as Mondo grass or Mai Men Dong in traditional Chinese medicine, is a rich source of various bioactive compounds, including steroidal saponins (B1172615) and a unique class of polyphenols known as homoisoflavonoids.[1] Among these, this compound has been identified as a constituent of interest. Homoisoflavonoids from Ophiopogon japonicus have garnered significant attention for their potential pharmacological activities, including antioxidant and anti-inflammatory effects. This guide will focus on the available technical information regarding this compound and its analogs, providing a framework for further investigation.
Source and Physicochemical Properties
This compound is a natural product found in the roots of Ophiopogon japonicus, a plant species belonging to the Asparagaceae family.[2]
Table 1: Physicochemical Properties of this compound and Related Homoisoflavonoids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₉H₁₆O₆ | 340.33 | Homoisoflavonoid core with an aldehyde group at the C-6 position. |
| 6-Aldehydoisoophiopogonone A | C₁₉H₁₄O₇ | 354.31 | Similar to B, with likely variation in substitution pattern. |
| Methylophiopogonanone A (MO-A) | C₂₀H₂₀O₆ | 356.37 | Homoisoflavonoid with a methyl group. |
| Methylophiopogonanone B (MO-B) | C₂₀H₂₀O₆ | 356.37 | Isomer of MO-A. |
| 4′-O-Demethylophiopogonanone E | C₁₉H₁₈O₇ | 358.34 | Homoisoflavonoid with a demethylated substituent. |
Experimental Protocols
Extraction of Homoisoflavonoids from Ophiopogon japonicus
A common method for the extraction of homoisoflavonoids from the dried and powdered roots of Ophiopogon japonicus is ultrasonic-assisted extraction with a polar solvent.
-
Materials: Dried root powder of Ophiopogon japonicus, 70% ethanol (B145695).
-
Protocol:
-
Weigh 1 kg of dried Ophiopogon japonicus root powder (passed through a 60-mesh sieve).
-
Add a 10-fold volume of 70% ethanol to the powder.
-
Perform ultrasonic-assisted extraction for a specified duration.
-
Repeat the extraction process two times.
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Isolation and Purification of this compound
High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the separation and purification of individual homoisoflavonoids from the crude extract.
-
Instrumentation: High-Speed Counter-Current Chromatograph.
-
Protocol:
-
Prepare a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water).
-
Dissolve the crude extract in the solvent mixture.
-
Fill the HSCCC column with the stationary phase.
-
Inject the sample solution into the column.
-
Pump the mobile phase through the column at a constant flow rate while the apparatus is rotating at a high speed.
-
Monitor the effluent using a UV-Vis detector.
-
Collect fractions based on the chromatogram.
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and confirm the purity of this compound.
-
Figure 1. Workflow for the extraction and isolation of this compound.
Biological Activities and Mechanism of Action
While specific quantitative data for this compound is not extensively documented, studies on analogous homoisoflavonoids from Ophiopogon japonicus provide significant insights into its potential biological activities. The primary activities reported are antioxidant and anti-inflammatory.
Antioxidant Activity
Homoisoflavonoids from Ophiopogon japonicus have demonstrated notable antioxidant properties. For instance, Methylophiopogonanone B (MO-B) has been shown to protect human umbilical vein endothelial cells (HUVECs) from H₂O₂-induced injury by inhibiting the production of malondialdehyde (MDA) and reactive oxygen species (ROS), while enhancing superoxide (B77818) dismutase (SOD) activity.[3] This protective effect is suggested to be mediated through the NADPH oxidase pathway.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of homoisoflavonoids from Ophiopogon japonicus is a key area of research. While direct evidence for this compound is pending, a study on 4′-O-Demethylophiopogonanone E provides a compelling model for its likely mechanism of action.[4] This compound was found to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[4] The underlying mechanism involves the inhibition of the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]
Table 2: Summary of Biological Activities of Homoisoflavonoids from Ophiopogon japonicus
| Compound | Biological Activity | Assay/Model | Key Findings | Reference |
| Methylophiopogonanone A (MO-A) | Tyrosinase Inhibition | In vitro enzyme assay | IC₅₀: (10.87 ± 0.25) × 10⁻⁵ mol L⁻¹ | [5] |
| Methylophiopogonanone B (MO-B) | Tyrosinase Inhibition | In vitro enzyme assay | IC₅₀: (18.76 ± 0.14) × 10⁻⁵ mol L⁻¹ | [5] |
| Methylophiopogonanone B (MO-B) | Antioxidant | H₂O₂-induced HUVECs | Inhibited MDA and ROS production, enhanced SOD activity via NADPH oxidase pathway. | [3] |
| 4′-O-Demethylophiopogonanone E | Anti-inflammatory | LPS-induced RAW 264.7 cells | Inhibited NO, IL-1β, and IL-6 production. IC₅₀ for IL-1β: 32.5 ± 3.5 µg/mL; IC₅₀ for IL-6: 13.4 ± 2.3 µg/mL. | [4] |
| Various Homoisoflavonoids | Anti-inflammatory | IL-4 and TNF-α-stimulated BEAS-2B cells | Investigated effects on the release of the inflammatory chemokine eotaxin. | [6] |
Hypothesized Anti-inflammatory Signaling Pathway
Based on the findings for 4′-O-Demethylophiopogonanone E, it is hypothesized that this compound may exert its anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. In response to an inflammatory stimulus like LPS, Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling cascades, including the MAPK pathways (ERK, JNK, p38) and the IKK/NF-κB pathway. Activation of these pathways leads to the translocation of transcription factors like NF-κB (p65/p50) and AP-1 (c-Jun/c-Fos) into the nucleus, where they induce the expression of pro-inflammatory genes such as iNOS (producing NO), COX-2, and various cytokines (TNF-α, IL-6, IL-1β). This compound is postulated to inhibit the phosphorylation of key kinases in the MAPK pathway, thereby preventing the activation of downstream transcription factors and suppressing the expression of these inflammatory mediators.
Figure 2. Hypothesized anti-inflammatory signaling pathway inhibited by this compound.
Future Directions and Conclusion
This compound represents a promising lead compound from a well-established medicinal plant. However, to fully realize its therapeutic potential, further research is imperative. Key future directions include:
-
Quantitative Bioactivity Studies: Conducting robust in vitro and in vivo studies to determine the specific IC₅₀ values of this compound for various antioxidant and anti-inflammatory markers.
-
Mechanism of Action Elucidation: Performing detailed molecular studies, including Western blotting and gene expression analysis, to confirm its effects on the MAPK, NF-κB, and other relevant signaling pathways.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound to assess its drug-like properties.
-
Synergistic Effects: Investigating the potential synergistic or additive effects of this compound with other bioactive compounds from Ophiopogon japonicus.
References
- 1. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Biosynthesis Pathway of 8-Formylophiopogonone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Formylophiopogonone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, belongs to a class of plant secondary metabolites with demonstrated anti-inflammatory and antioxidant properties. It is important to note that the structure previously reported as '6-aldehydoisoophiopogonone B' has been revised to 8-formylophiopogonone B.[1] The complete biosynthetic pathway of this specific molecule has not yet been fully elucidated. This guide presents a proposed pathway, constructed from the well-established general isoflavonoid (B1168493) biosynthesis pathway and plausible enzymatic reactions responsible for the unique structural modifications of 8-Formylophiopogonone B. This proposed pathway provides a foundational framework for future research aimed at its full characterization and potential biotechnological production.
The biosynthesis of isoflavonoids is largely restricted to leguminous plants, and their production begins with the general phenylpropanoid pathway.[2] Key enzymes such as Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) produce p-Coumaroyl-CoA, a central precursor for a wide array of secondary metabolites.[2][3]
Part 1: The Core Biosynthetic Pathway
The formation of the isoflavonoid core of 8-Formylophiopogonone B is proposed to follow the canonical isoflavonoid biosynthesis pathway.
-
Formation of the Chalcone (B49325) Skeleton : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin (B18129) chalcone.[4] This reaction is a key control point in flavonoid biosynthesis.
-
Isomerization to a Flavanone (B1672756) : Chalcone Isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.[4]
-
Aryl Migration to Form the Isoflavonoid Core : The key step differentiating isoflavonoid biosynthesis is the 2,3-aryl migration reaction catalyzed by Isoflavone (B191592) Synthase (IFS). IFS is a cytochrome P450 monooxygenase (CYP) that converts the flavanone naringenin into 2-hydroxyisoflavanone (B8725905).[5][6]
-
Dehydration : Finally, a 2-hydroxyisoflavanone dehydratase (HID) catalyzes the elimination of a water molecule to form the stable isoflavone, genistein (B1671435).[2][6]
Part 2: Proposed Tailoring Steps for 8-Formylophiopogonone B Biosynthesis
Starting from the isoflavone intermediate, genistein, a series of tailoring reactions—including hydroxylations, methylations, and the introduction of a formyl group—are necessary to arrive at the final structure of 8-Formylophiopogonone B. These steps are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).
The proposed sequence is as follows:
-
Hydroxylation at the 2' position : A specific Isoflavone 2'-hydroxylase (I2'H), a type of CYP enzyme, is proposed to hydroxylate genistein to produce 2'-hydroxygenistein (B73024).[5]
-
Methylation at the 7 and 4' positions : Two successive methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) would convert 2'-hydroxygenistein into 7-O-methyl-4'-O-methyl-2'-hydroxygenistein (isoophiopogonone B). Plant OMTs are known for their high regioselectivity.[7][8][9]
-
Formylation at the 8-position : The final step is the introduction of a formyl (aldehyde) group at the C8 position of the A-ring. This is a less common modification. It could be achieved through the oxidation of a methyl group, which would first require methylation at the C8 position followed by oxidation, or through direct formylation. A more direct route involves a C8-hydroxylase (a CYP enzyme) followed by the action of an alcohol dehydrogenase to form the aldehyde. Plant aldehyde dehydrogenases (ALDHs) are known to oxidize a wide range of aldehydes to their corresponding carboxylic acids, but the reverse reaction or the direct formation from a hydroxyl group is also plausible within specific enzyme families.[10][11]
Below is a diagram illustrating the proposed biosynthetic pathway.
References
- 1. deepdyve.com [deepdyve.com]
- 2. mdpi.com [mdpi.com]
- 3. iiste.org [iiste.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Isoflavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 7. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. maxapress.com [maxapress.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of 6-Aldehydoisoophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone B is a naturally occurring homoisoflavonoid isolated from the roots of Ophiopogon japonicus, a plant widely used in traditional medicine. Homoisoflavonoids are a class of phenolic compounds known for a variety of biological activities, including anti-inflammatory and antioxidant effects. The presence of an aldehyde group at the C-6 position of the chromone (B188151) core is a key structural feature of this particular molecule. This guide provides a summary of the known chemical and physical properties of this compound and places it within the broader context of related compounds from its source.
Chemical Structure and Properties
The fundamental chemical identity of this compound has been established. Its structure is characterized by a chromone ring system substituted with a benzyl (B1604629) group at the 3-position, a defining feature of homoisoflavonoids. The "6-aldehydo" prefix indicates a formyl group (-CHO) at the 6th position of the chromone nucleus.
Chemical Structure
Systematic Name: Information not available. Synonyms: 6-formyl-isoophiopogonone B
Molecular Structure:
Unveiling the Spectroscopic Signature of 6-Aldehydoisoophiopogonone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Aldehydoisoophiopogonone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development by presenting detailed spectroscopic data, experimental protocols, and a workflow for structural elucidation.
Spectroscopic Data
The structural characterization of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The data presented herein is compiled from the seminal work on its isolation and structural elucidation.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule, which is fundamental for its identification.
| Technique | Ionization Mode | Mass/Charge (m/z) | Molecular Formula |
| High-Resolution Electron Impact Mass Spectrometry (HREIMS) | EI+ | [M]⁺ 340.0947 | C₁₉H₁₆O₆ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal in determining the carbon-hydrogen framework of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 8.00 | s | |
| 5-OH | 13.25 | s | |
| 7-OH | 6.20 | br s | |
| 8 | 6.35 | s | |
| 6-CHO | 10.35 | s | |
| 6-CH₃ | 2.15 | s | |
| 9 | 4.60 | s | |
| 2' | 7.25 | d | 8.5 |
| 3' | 6.85 | d | 8.5 |
| 4'-OCH₃ | 3.80 | s | |
| 5' | 6.85 | d | 8.5 |
| 6' | 7.25 | d | 8.5 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 2 | 155.0 | 9 | 31.5 |
| 3 | 118.0 | 1' | 130.0 |
| 4 | 182.0 | 2' | 130.5 |
| 4a | 105.0 | 3' | 114.0 |
| 5 | 165.0 | 4' | 158.5 |
| 6 | 108.0 | 5' | 114.0 |
| 7 | 162.0 | 6' | 130.5 |
| 8 | 95.0 | 6-CHO | 192.0 |
| 8a | 158.0 | 6-CH₃ | 8.5 |
| 4'-OCH₃ | 55.2 |
Experimental Protocols
The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.
Isolation of this compound
-
Extraction: Dried and powdered tubers of Ophiopogon japonicus are extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.
-
Column Chromatography: The CHCl₃-soluble fraction, which contains the target compound, is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of n-hexane and acetone.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a suitable solvent system (e.g., MeOH/H₂O gradient) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in ppm relative to TMS.
-
Mass Spectrometry: High-resolution mass spectra are obtained on a double-focusing mass spectrometer using electron impact ionization (EI) at 70 eV.
Workflow for Spectroscopic Analysis
The logical flow from sample preparation to data interpretation is crucial for accurate structure elucidation. The following diagram illustrates this general workflow.
Caption: General workflow for the isolation and spectroscopic analysis of natural products.
6-Aldehydoisoophiopogonone B: A Technical Guide on Natural Abundance, Yield, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid found in the medicinal plant Ophiopogon japonicus (L. f.) Ker-Gawl., commonly known as Mai Dong in traditional Chinese medicine. This compound, along with other homoisoflavonoids, is believed to contribute to the therapeutic effects of the plant, which include anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the natural abundance and yield of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological signaling pathways.
Natural Abundance and Yield
The concentration of this compound can vary depending on the part of the Ophiopogon japonicus plant used and its geographical origin. While comprehensive comparative data remains an area for further research, studies have successfully isolated and quantified this compound, particularly from the fibrous roots of the plant.
Table 1: Yield of this compound from Ophiopogon japonicus
| Plant Part | Starting Material (g) | Yield (mg) | Purity (%) | Source |
| Fibrous Roots | Not Specified | 26 | 96.70 | [1] |
Note: The yield is reported from a study focused on isolation and may not represent the absolute natural abundance in the raw plant material.
Experimental Protocols
Isolation and Purification of this compound
A successful method for isolating this compound involves a combination of silica (B1680970) gel column chromatography (SGCC) and recycling high-speed counter-current chromatography (rHSCCC).
1. Extraction:
-
The dried and powdered fibrous roots of Ophiopogon japonicus are extracted with a 70% ethanol (B145695) solution.
-
The resulting extract is then partitioned with ethyl acetate (B1210297) to obtain a crude homoisoflavonoid-rich fraction.
2. Silica Gel Column Chromatography (SGCC):
-
The ethyl acetate fraction is subjected to SGCC.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing homoisoflavonoids.
3. Recycling High-Speed Counter-Current Chromatography (rHSCCC):
-
The enriched fractions from SGCC are further purified using rHSCCC.
-
A suitable two-phase solvent system is selected to achieve separation of the target compound.
-
The recycling mode of HSCCC allows for enhanced separation of compounds with similar polarities.
-
The effluent is monitored by a UV detector, and fractions containing this compound are collected.
Workflow for Isolation and Purification
Figure 1. Experimental workflow for the isolation of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The purity and quantity of this compound can be determined using a reversed-phase HPLC (RP-HPLC) method.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of 285 nm
-
Quantification: Based on a calibration curve generated from a purified standard of this compound.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, its structural similarity to other anti-inflammatory homoisoflavonoids from Ophiopogon japonicus and the presence of a reactive aldehyde group suggest potential mechanisms of action. The anti-inflammatory effects of various natural compounds, including those with aldehyde moieties, are often mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
Hypothesized Anti-Inflammatory Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers a downstream cascade involving the phosphorylation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is subsequently degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).
Simultaneously, inflammatory stimuli can activate the MAPK pathway, leading to the phosphorylation of kinases such as ERK, JNK, and p38. Activated MAPKs can further promote the expression of inflammatory mediators.
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in these pathways. The aldehyde group may play a role in reacting with key cysteine residues in signaling proteins, thereby modulating their activity.
Figure 2. Hypothesized anti-inflammatory signaling pathway of this compound.
Conclusion
This compound is a promising natural product from Ophiopogon japonicus with potential therapeutic applications. The fibrous roots of this plant represent a viable source for its isolation. While detailed quantitative data on its natural abundance across different plant parts and geographical origins require further investigation, established protocols for its isolation and analysis provide a solid foundation for future research. The hypothesized involvement of this compound in modulating key inflammatory signaling pathways, such as NF-κB and MAPK, warrants further experimental validation to fully elucidate its mechanism of action and therapeutic potential. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the scientific exploration of this bioactive homoisoflavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Homoisoflavonoids from Ophiopogon japonicus: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct biological screening data for 6-Aldehydoisoophiopogonone B is not currently available in the public domain. This guide therefore focuses on the preliminary biological screening of a closely related and structurally similar homoisoflavonoid, desmethylisoophiopogonone B , also isolated from Ophiopogon japonicus. The methodologies and potential activities are presented as a representative example for compounds of this class.
Introduction
Ophiopogon japonicus is a traditional Chinese medicine known to contain a variety of bioactive compounds, including steroidal saponins, homoisoflavonoids, and polysaccharides.[1] These constituents exhibit a range of pharmacological activities, such as cardiovascular protection, anti-inflammation, anticancer, and anti-oxidation.[1] Homoisoflavonoids, in particular, are a significant class of compounds found in this plant with demonstrated anti-inflammatory effects.[2][3] This document provides a technical overview of the preliminary biological screening of desmethylisoophiopogonone B, a representative homoisoflavonoid from O. japonicus, with a focus on its anti-inflammatory properties.
Quantitative Data Summary
The anti-inflammatory activity of desmethylisoophiopogonone B was assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibitory Effect of Desmethylisoophiopogonone B on NO Production
| Compound | IC50 (μg/mL) for NO Inhibition |
| desmethylisoophiopogonone B | 14.1 ± 1.5 |
| Data sourced from a study on compounds isolated from the rhizome of Ophiopogon japonicus.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the anti-inflammatory activity of desmethylisoophiopogonone B.
Cell Culture and Viability Assay
-
Cell Line: RAW 264.7 macrophage cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 μL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Nitric Oxide (NO) Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 μL of the supernatant with 100 μL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
-
Seed RAW 264.7 cells in a 6-well plate and incubate until they reach 80% confluence.
-
Pre-treat the cells with the test compound for 1 hour before stimulating with LPS (1 μg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as IL-1β and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[3]
Western Blot Analysis for MAPK Signaling Pathway
-
Pre-treat RAW 264.7 cells with the test compound for 1 hour, followed by stimulation with LPS (1 μg/mL) for 30 minutes.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Visualizations
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
MAPK Signaling Pathway in Inflammation
Caption: Inhibition of the MAPK signaling pathway.
References
In Silico Prediction of 6-Aldehydoisoophiopogonone B Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aldehydoisoophiopogonone B, a homoisoflavonoid isolated from Ophiopogon japonicus, belongs to a class of natural products with recognized anti-inflammatory and antioxidant activities. The identification of its molecular targets is crucial for understanding its mechanism of action and for the development of novel therapeutics. This technical guide outlines a comprehensive in silico strategy for the prediction and validation of the biological targets of this compound. The proposed workflow integrates ligand-based and structure-based computational methods to generate a prioritized list of potential protein targets. Furthermore, this guide details the experimental protocols required for the validation of these predicted targets and discusses the potential modulation of the NF-κB signaling pathway, a key regulator of inflammation.
Introduction to this compound
This compound is a member of the homoisoflavonoid family, a subclass of flavonoids characterized by a 16-carbon skeleton. It is a constituent of the medicinal plant Ophiopogon japonicus, which has a long history of use in traditional medicine for treating inflammatory conditions. The pharmacological activities of homoisoflavonoids are well-documented and include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. A significant body of evidence suggests that the anti-inflammatory properties of homoisoflavonoids are mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given the therapeutic potential of this compound, a systematic approach to identify its molecular targets is warranted to accelerate its development as a potential drug candidate.
Proposed In Silico Target Prediction Workflow
The identification of protein targets for a novel compound like this compound can be efficiently initiated using a variety of computational, or in silico, methods. These approaches leverage the vast amount of publicly available biological and chemical data to predict potential drug-target interactions, thereby reducing the time and cost associated with experimental screening. The proposed workflow for this compound integrates several key in silico techniques:
Characterization of Homoisoflavonoids from Ophiopogon japonicus: An In-depth Technical Guide
The tuberous roots of Ophiopogon japonicus (Thunb.) Ker-Gawl., a member of the Liliaceae family, are a cornerstone of traditional Chinese medicine, revered for their therapeutic properties in treating conditions like inflammation and cardiovascular diseases.[1] A significant portion of the plant's bioactivity is attributed to its rich content of homoisoflavonoids, a unique subclass of flavonoids. This technical guide provides a comprehensive overview of the characterization of these compounds, tailored for researchers, scientists, and drug development professionals.
Identified Homoisoflavonoids in Ophiopogon japonicus
A substantial number of homoisoflavonoids have been isolated and identified from Ophiopogon japonicus. These compounds are primarily categorized into two types based on the saturation of the C2-3 bond in their chromanone ring. To date, research has led to the identification of at least 39 distinct homoisoflavonoids, including 29 homoisoflavanones and 10 homoisoflavones.[2] Some of the most frequently reported and abundant homoisoflavonoids include Methylophiopogonanone A and Methylophiopogonanone B.[1][3]
The following table summarizes a selection of homoisoflavonoids that have been characterized from Ophiopogon japonicus, highlighting the diversity of these structures.
| Compound Name | Molecular Formula | Key Structural Features | Reference |
| Methylophiopogonanone A | C20H22O6 | Saturated C2-3 bond | [1] |
| Methylophiopogonanone B | C20H22O6 | Saturated C2-3 bond | [1] |
| 6-aldehydo-isoophiopogonanone A | C19H16O6 | - | |
| Methylophiopogonone A | C20H18O6 | C2-3 double bond | |
| Methylophiopogonone B | C20H18O6 | C2-3 double bond | |
| 5,7-dihydroxy-8-methoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one | C20H22O7 | New homoisoflavonoid | [4] |
| 7-hydroxy-5,8-dimethoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one | C21H24O7 | New homoisoflavonoid | [4] |
| 2,5,7-trihydroxy-6,8-dimethyl-3-(3',4'-methylenedioxybenzyl)chroman-4-one | C20H20O7 | Hemiacetal function at C2 | [4] |
| Ophiopogonanone A | - | - | [5] |
Quantitative Analysis of Major Homoisoflavonoids
The concentration of homoisoflavonoids in Ophiopogon japonicus can vary significantly depending on the geographical origin of the plant material. Studies have particularly noted differences between the varieties grown in the Sichuan ("Chuan-maidong") and Zhejiang ("Hang-maidong" or "Zhe-maidong") provinces of China.[6][7] Generally, the Zhejiang variety is reported to have a higher content of homoisoflavonoids.[7]
The table below presents a summary of the quantitative analysis of two major homoisoflavonoids, Methylophiopogonanone A and B, in samples from different regions. The contents are expressed in milligrams per 100 grams of dried plant material.
| Cultivation Region | Methylophiopogonanone A (mg/100g) | Methylophiopogonanone B (mg/100g) | Reference |
| Mianyang, Sichuan | 3.35 ± 0.15 | 2.13 ± 0.18 | |
| Zhejiang | Significantly higher than Sichuan variety | Significantly higher than Sichuan variety | [7] |
Experimental Protocols
The characterization of homoisoflavonoids from Ophiopogon japonicus involves a multi-step process encompassing extraction, separation, and structural elucidation.
Extraction of Homoisoflavonoids
A common method for extracting homoisoflavonoids involves the use of organic solvents. The dried and powdered tuberous roots of Ophiopogon japonicus are typically subjected to extraction with a mixture of chloroform (B151607) and methanol.[8][9] An alternative approach utilizes ionic liquid-based ultrasonic-assisted extraction (IL-UAE), which has been optimized for the simultaneous extraction of both steroidal saponins (B1172615) and homoisoflavonoids.[1]
Optimized IL-UAE Protocol: [1]
-
Ionic Liquid: 1 mol/L [Bmim]CF3SO3 aqueous solution
-
Liquid-to-Material Ratio: 40 mL/g
-
Ultrasonic Time: 60 minutes
Separation and Purification
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the complex mixture of homoisoflavonoids. Reversed-phase columns, such as Zorbax Extend-C18 or Welch BoltimateTM-C18, are commonly employed.[1][8]
Typical HPLC Conditions:
-
Column: Zorbax Extend-C18 (5 µm, 4.6 x 250 mm)[10] or Welch BoltimateTM-C18 (2.7 µm, 4.6 x 100 mm)[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.3% acetic acid or 0.1% formic acid) is used for elution.[1][8]
-
Detection: A Diode Array Detector (DAD) is used to monitor the eluent, typically at a wavelength of 296 nm, which corresponds to the maximum absorption for many homoisoflavonoids.[1]
For purification of larger quantities of specific homoisoflavonoids, High-Speed Countercurrent Chromatography (HSCCC) can be effectively coupled with HPLC.[2]
Structural Elucidation
The precise identification of homoisoflavonoids is achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) tandem mass spectrometry (MSn), often coupled with HPLC (HPLC-ESI-MSn), is a powerful tool for characterizing these compounds.[8][11] Homoisoflavonoids typically produce prominent [M-H]- ions in the negative ion mode. The fragmentation patterns of these ions provide valuable structural information. For instance, homoisoflavonoids with a saturated C2-3 bond often undergo a characteristic cleavage of the C3-9 bond, leading to the loss of the B-ring.[8][11] In contrast, those with a C2-3 double bond tend to first eliminate a molecule of carbon monoxide.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure determination, especially for novel compounds, 1D and 2D NMR spectroscopy are indispensable.[4][12] These techniques provide detailed information about the carbon and proton framework of the molecules.
Visualizing the Workflow and Compound Classification
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Homoisoflavonoids profiling of Ophiopogon japonicus by off-line coupling high-speed countercurrent chromatography with high-performance liquid chromatography-diode array detector-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Analysis of homoisoflavonoids in Ophiopogon japonicus by HPLC-DAD-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Aldehydoisoophiopogonone B (CAS: 112500-89-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aldehydoisoophiopogonone B, a homoisoflavonoid primarily isolated from the tuberous roots of Ophiopogon japonicus, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental data. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is a naturally occurring homoisoflavonoid. Homoisoflavonoids are a class of flavonoids characterized by a 16-carbon skeleton.
| Property | Value | Reference |
| CAS Number | 112500-89-7 | [1] |
| Molecular Formula | C₁₉H₁₆O₆ | [1] |
| Molecular Weight | 340.33 g/mol | [1] |
| Purity (Commercially available) | ≥98% (HPLC) | [1] |
| Appearance | Not explicitly stated in reviewed literature | |
| Solubility | Not explicitly stated in reviewed literature | |
| Storage Conditions | Typically stored at -20°C for long-term stability |
Biological Activities and Mechanism of Action
Research into the biological effects of this compound and related homoisoflavonoids from Ophiopogon japonicus has primarily focused on their anti-inflammatory and antioxidant activities.[2][3]
Anti-inflammatory Activity
While direct studies on this compound are limited, research on structurally similar homoisoflavonoids provides significant insights into its potential anti-inflammatory properties. A notable study investigated the anti-inflammatory effects of various homoisoflavonoids isolated from Ophiopogon japonicus in lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells.[2]
One of the tested compounds, with a potent inhibitory effect on nitric oxide (NO) production, suggests a likely mechanism of action for this class of molecules.[2] The production of NO is a key event in the inflammatory cascade, and its inhibition is a common target for anti-inflammatory drugs.
Quantitative Data: Anti-inflammatory Activity
Although no specific IC₅₀ value for this compound is available in the reviewed literature, a study on a closely related compound, provides a valuable reference point.[4]
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Homoisoflavonoid Mix | Inhibition of NO production | BV-2 (murine microglial cells) | 7.8 - 20.1 (for various compounds) | [2] |
Signaling Pathway Modulation
The anti-inflammatory effects of homoisoflavonoids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.[3] Research on related compounds suggests that the inhibition of NO production is linked to the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] Specifically, the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK) may be suppressed.[4]
Caption: Proposed anti-inflammatory signaling pathway.
Antioxidant Activity
Homoisoflavonoids, as a class of phenolic compounds, are recognized for their antioxidant properties.[3] This activity is generally attributed to their ability to scavenge free radicals, a mechanism central to mitigating oxidative stress.[5] The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]
Quantitative Data: Antioxidant Activity
| Compound Class | Assay | Measurement | Reference |
| Homoisoflavonoids | DPPH Radical Scavenging | IC₅₀ (Concentration for 50% scavenging) | [5] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the research of homoisoflavonoids, which can be adapted for the study of this compound.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol is based on the methodology used to assess the anti-inflammatory activity of compounds isolated from Ophiopogon japonicus.[4]
Objective: To determine the inhibitory effect of a test compound on LPS-induced NO production in a macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent), and a positive control (cells with LPS and no test compound).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition compared to the LPS-only control.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the NO production.
-
Caption: Workflow for Nitric Oxide Inhibition Assay.
DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.[5]
Objective: To measure the free radical scavenging activity of a test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Test compound (this compound)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol or ethanol. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells. Then, add the DPPH solution to each well to initiate the reaction. Include a control well with only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Caption: Workflow for DPPH Radical Scavenging Assay.
Future Research Directions
The current body of literature provides a promising, yet incomplete, picture of the therapeutic potential of this compound. Future research should focus on:
-
Quantitative Biological Evaluation: Conducting comprehensive studies to determine the IC₅₀ values of this compound in various anti-inflammatory and antioxidant assays.
-
Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling pathways modulated by this specific compound. This could involve Western blot analysis of key inflammatory and oxidative stress markers, as well as broader transcriptomic and proteomic studies.
-
In Vivo Studies: Progressing to animal models of inflammation and oxidative stress-related diseases to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural features crucial for its biological activity, which could guide the development of more potent and selective therapeutic agents.
Conclusion
This compound is a homoisoflavonoid with significant potential for further investigation as a lead compound in drug discovery. Based on the activities of structurally related compounds, it is likely to possess both anti-inflammatory and antioxidant properties. The detailed experimental protocols and proposed mechanisms of action outlined in this guide provide a solid framework for future research aimed at fully characterizing the pharmacological profile of this promising natural product. Further in-depth studies are warranted to unlock its full therapeutic potential.
References
- 1. biolinkk.com [biolinkk.com]
- 2. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Potential Therapeutic Applications of 6-Aldehydoisoophiopogonone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aldehydoisoophiopogonone B, a homoisoflavonoid primarily isolated from the tuberous roots of Ophiopogon japonicus, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts.
Introduction
Ophiopogon japonicus (Thunb.) Ker Gawl., a traditional Chinese medicine, is a rich source of various bioactive compounds, including steroidal saponins, polysaccharides, and homoisoflavonoids.[1][2][3] Among these, homoisoflavonoids have demonstrated a range of pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer effects.[1][4] this compound, also referred to in some literature as desmethylisoophiopogonone B [5,7-dihydroxy-3-(4′-hydroxybenzyl)-8-methyl-chromone], is a constituent of this class of compounds. Emerging evidence suggests its potential as a modulator of key signaling pathways involved in inflammation and cellular proliferation. This guide aims to consolidate the existing data on this compound and provide a foundational resource for researchers exploring its therapeutic utility.
Anti-Inflammatory Applications
The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory mediators and signaling pathways.
Quantitative Data: Inhibition of Inflammatory Mediators
The primary quantitative data available for the anti-inflammatory activity of this compound is its inhibition of nitric oxide (NO) production.
| Compound | Cell Line | Inflammatory Stimulus | Inhibitory Target | IC50 Value | Reference |
| This compound (desmethylisoophiopogonone B) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 14.1 ± 1.5 µg/mL | [5] |
Mechanism of Action: MAPK Signaling Pathway
Research on homoisoflavonoids from Ophiopogon japonicus suggests that their anti-inflammatory effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, these compounds have been shown to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK), which are crucial for the production of pro-inflammatory mediators.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 6-Aldehydoisoophiopogonone B from Ophiopogon japonicus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ophiopogon japonicus, a member of the Liliaceae family, is a traditional Chinese medicine with a history of use in treating various ailments. Its roots, in particular, are rich in a variety of bioactive compounds, including homoisoflavonoids. 6-Aldehydoisoophiopogonone B is a homoisoflavonoid found in Ophiopogon japonicus that has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the fibrous roots of Ophiopogon japonicus. The described methodology utilizes a combination of solvent extraction, silica (B1680970) gel column chromatography, and recycling high-speed counter-current chromatography (rHSCCC) to yield a high-purity product.
Data Presentation
The following table summarizes the quantitative data for the isolation of this compound and its analogue, 6-aldehydo-isoophiopogonanone A, from the fibrous roots of Ophiopogon japonicus, as described by Li et al. (2019).
| Compound | Yield (mg) from 49 mg of sub-fraction 7 | Purity (%) |
| 6-aldehydo-isoophiopogonanone A | 16 | 97.82 |
| 6-aldehydo-isoophiopogonanone B | 26 | 96.70 |
Experimental Protocols
This section details the methodology for the extraction and purification of this compound.
Preparation of Crude Extract
-
Plant Material: The dried fibrous roots of Ophiopogon japonicus (1 kg) are ground to a 60-mesh powder.
-
Ultrasonic-Assisted Extraction:
-
The powdered root material is subjected to ultrasonic-assisted extraction with a 10-fold volume of 70% ethanol (B145695).
-
This extraction process is repeated twice to ensure maximum yield.
-
The extracts are then combined for further processing.
-
Preliminary Fractionation
-
Solvent Partitioning: The 70% ethanol extract is further fractionated using a petroleum ether–ethyl acetate (B1210297) gradient.
-
Silica Gel Column Chromatography (SGCC):
-
The ethyl acetate fraction is concentrated and subjected to SGCC.
-
The column is eluted with a petroleum ether–ethyl acetate gradient, starting from a ratio of 50:1 and gradually increasing to 2:1 (v/v).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target homoisoflavonoids.
-
Sub-fraction 7, containing 6-aldehydo-isoophiopogonanone A and B, is collected for further purification.
-
Purification by Recycling High-Speed Counter-Current Chromatography (rHSCCC)
-
HSCCC System Preparation:
-
A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:3.5:1:0.5, v/v) is prepared.
-
The upper phase is used as the stationary phase, and the lower phase is the mobile phase.
-
-
Sample Preparation: Sub-fraction 7 (49 mg) is dissolved in 10 mL of a mixture of the upper and lower phases of the solvent system.
-
rHSCCC Operation:
-
The HSCCC column is filled with the stationary phase.
-
The apparatus is rotated at 900 rpm, and the mobile phase is pumped at a flow rate of 2.0 mL/min.
-
Once the system reaches hydrodynamic equilibrium, the sample solution is injected.
-
The effluent is monitored at 285 nm.
-
The recycling mode is initiated by connecting the outlet of the detector to the inlet of the pump to improve the separation of the closely eluting analogues.
-
-
Fraction Collection: Fractions containing the purified 6-aldehydo-isoophiopogonanone A and 6-aldehydo-isoophiopogonanone B are collected based on the chromatogram.
-
Purity Analysis: The purity of the isolated compounds is determined by High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Biological Activity Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, homoisoflavonoids from Ophiopogon japonicus have been shown to possess antioxidant properties. The following diagram illustrates a generalized mechanism of antioxidant action.
Caption: Generalized antioxidant mechanism of action for homoisoflavonoids.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Aldehydoisoophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 6-Aldehydoisoophiopogonone B, a bioactive homoisoflavonoid isolated from the fibrous roots of Ophiopogon japonicus.[1] Due to challenges with solubility in common reversed-phase solvents, this protocol outlines a modified approach for sample preparation and utilizes a preparative reversed-phase HPLC method for efficient isolation and purification. The resulting compound is obtained with high purity (≥98%), suitable for further pharmacological and drug development studies.
Introduction
This compound is a homoisoflavonoid found in the traditional Chinese medicine "Maidong" (Ophiopogon japonicus).[1] Homoisoflavonoids from this plant have demonstrated a range of pharmacological activities, including anti-inflammatory and cardiovascular protective effects.[2] The purification of these compounds is essential for accurate biological evaluation and potential therapeutic development. While analytical methods for identifying this compound and its analogs are established, preparative scale purification via HPLC has been hampered by the compound's poor solubility in typical solvents like methanol (B129727) and acetonitrile (B52724).[1] This document presents a comprehensive methodology to address this challenge and achieve high-purity isolation of the target compound.
Experimental Protocols
Preliminary Extraction and Fractionation
The initial extraction and fractionation are based on established methods for isolating homoisoflavonoids from Ophiopogon japonicus.
-
Extraction : Dried and powdered fibrous roots of O. japonicus are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and partitioned sequentially with petroleum ether and ethyl acetate (B1210297).
-
Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction, which is rich in homoisoflavonoids, is subjected to silica gel column chromatography.[1] Elution is performed with a gradient of petroleum ether-ethyl acetate. Fractions are monitored by Thin Layer Chromatography (TLC).
-
Pooling of Fractions : Fractions containing this compound are pooled and concentrated. This enriched fraction serves as the starting material for HPLC purification.
Preparative HPLC Purification Protocol
Sample Preparation:
Due to the poor solubility of the enriched fraction in methanol or acetonitrile, a stronger solvent system is required.
-
Dissolve the dried, enriched fraction in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Add a co-solvent mixture of acetonitrile and water (e.g., 70:30 v/v) to the DMSO solution until the point of incipient precipitation.
-
Centrifuge the solution at 10,000 rpm for 10 minutes to remove any undissolved particulates.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter prior to injection.
HPLC Instrumentation and Conditions:
The separation is performed on a preparative HPLC system with the following parameters:
| Parameter | Specification |
| Instrument | Preparative HPLC system with gradient elution capability and a UV-Vis detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 20 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Detection Wavelength | 296 nm |
| Column Temperature | 30 °C |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Gradient Program | See Table 2 |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 25.0 | 40 | 60 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 60 | 40 |
| 45.0 | 60 | 40 |
Post-Purification Processing:
-
Fraction Collection : Collect fractions corresponding to the peak of this compound based on the chromatogram.
-
Solvent Evaporation : Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Lyophilization : Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.
-
Purity Analysis : Assess the purity of the final product using an analytical HPLC system. The purity of the reference standard is typically ≥98%.[3]
Data Presentation
Table 1: HPLC System and Operating Parameters
| Parameter | Value |
| Column Type | Reversed-Phase C18 |
| Column Dimensions | 250 x 20 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Detection | UV at 296 nm |
| Temperature | 30 °C |
Table 2: Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 15.0 | 60 | 40 |
| 25.0 | 15.0 | 40 | 60 |
| 30.0 | 15.0 | 10 | 90 |
| 35.0 | 15.0 | 10 | 90 |
| 35.1 | 15.0 | 60 | 40 |
| 45.0 | 15.0 | 60 | 40 |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocol detailed in this application note provides a reliable method for the purification of this compound from a semi-purified plant extract. By addressing the compound's low solubility with a modified sample preparation technique and employing a gradient preparative HPLC method, it is possible to obtain the target molecule with high purity. This method is crucial for advancing the preclinical and clinical research of this promising natural product.
References
Application Note: Quantitative Analysis of 6-Aldehydoisoophiopogonone B in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Aldehydoisoophiopogonone B in human plasma. This compound is a homoisoflavonoid isolated from the traditional Chinese medicine Ophiopogon japonicus.[1][2][3] The compounds from this plant have been noted for a variety of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects, making them of significant interest in drug development.[4] This method utilizes a straightforward protein precipitation for sample preparation and a rapid UPLC separation, providing excellent accuracy and precision for pharmacokinetic and metabolic studies.
Introduction
This compound is a bioactive homoisoflavonoid found in the roots of Ophiopogon japonicus.[3] The chemical constituents of Ophiopogon japonicus have been investigated for their pharmacological properties, which include immunomodulatory, anti-inflammatory, and antioxidative effects.[2][4] Given the therapeutic potential of these compounds, a reliable quantitative method is crucial for preclinical and clinical development. This document provides a detailed protocol for the quantification of this compound in human plasma using a UPLC-MS/MS system, which offers high selectivity and sensitivity.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[5][6][7]
Materials:
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade), chilled at 4°C
-
Internal Standard (IS) working solution (e.g., a structurally similar isoflavone (B191592) like Daidzein or Genistein at 100 ng/mL)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of chilled acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the UPLC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC and Mass Spectrometry Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[2] |
| Gradient Elution | 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-8 min, 95-5% B; 8-10 min, 5% B |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 900 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 341.1 | 165.1 | 0.1 | 30 | 25 |
| This compound | 341.1 | 137.1 | 0.1 | 30 | 35 |
| Internal Standard (Daidzein) | 255.1 | 199.1 | 0.1 | 25 | 20 |
Note: MRM transitions for this compound are predicted based on its chemical structure and may require optimization.
Data Presentation and Quantitative Analysis
Method validation should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, and stability.
Table 3: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 20 | 0.515 |
| 50 | 1.280 |
| 100 | 2.550 |
| 200 | 5.110 |
| 500 | 12.75 |
| Linearity (r²) | >0.995 |
Table 4: Illustrative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.95 | 95.0 | <15 |
| Low | 3 | 2.91 | 97.0 | <10 |
| Mid | 75 | 78.0 | 104.0 | <8 |
| High | 400 | 390.4 | 97.6 | <7 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Potential Signaling Pathway
Compounds from Ophiopogon japonicus have demonstrated antioxidant properties, potentially through the activation of the Nrf2 signaling pathway.[8]
Caption: Potential mechanism via the Nrf2 antioxidant signaling pathway.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic studies and further investigation into the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoisoflavonoids profiling of Ophiopogon japonicus by off-line coupling high-speed countercurrent chromatography with high-performance liquid chromatography-diode array detector-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. [PDF] An accurate and reproducible method for the quantitative analysis of isoflavones and their metabolites in rat plasma using liquid chromatography/mass spectrometry combined with photodiode array detection. | Semantic Scholar [semanticscholar.org]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Ophiopogon japonicus polysaccharide reduces doxorubicin-induced myocardial ferroptosis injury by activating Nrf2/GPX4 signaling and alleviating iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 4′-O-Demethylophiopogonanone E, a Homoisoflavonoid with Anti-Inflammatory Properties
Note: Due to the limited availability of specific data for 6-Aldehydoisoophiopogonone B, this document provides a detailed protocol for a closely related and well-characterized homoisoflavonoid, 4′-O-Demethylophiopogonanone E . This compound, isolated from Ophiopogon japonicas, has demonstrated significant anti-inflammatory effects, and the following protocols are based on established methodologies for evaluating such compounds.
Introduction
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Macrophages play a crucial role in the inflammatory response, releasing pro-inflammatory mediators upon activation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). The production of these inflammatory mediators is largely regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK).[1]
This application note provides a comprehensive protocol for a cell-based assay to evaluate the anti-inflammatory effects of 4′-O-Demethylophiopogonanone E in LPS-stimulated RAW 264.7 macrophage cells.
Quantitative Data Summary
The inhibitory effects of 4′-O-Demethylophiopogonanone E on the production of pro-inflammatory cytokines in LPS-induced RAW 264.7 macrophages are summarized below.
| Analyte | IC50 Value (µg/mL) |
| Interleukin-1β (IL-1β) | 32.5 ± 3.5 |
| Interleukin-6 (IL-6) | 13.4 ± 2.3 |
Signaling Pathway
The anti-inflammatory activity of 4′-O-Demethylophiopogonanone E is associated with the inhibition of the MAPK signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of 4′-O-Demethylophiopogonanone E.
Experimental Workflow
The following diagram outlines the general workflow for the cell-based assay.
Caption: General experimental workflow for the cell-based assay.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of 4′-O-Demethylophiopogonanone E.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 4′-O-Demethylophiopogonanone E for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Measurement of Nitric Oxide (NO) Production
-
Objective: To quantify the effect of the compound on NO production.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of 4′-O-Demethylophiopogonanone E for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to determine the nitrite concentration.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Objective: To measure the levels of IL-1β and IL-6 in the cell culture supernatant.
-
Procedure:
-
Follow steps 1-4 from the NO production protocol.
-
Quantify the concentrations of IL-1β and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis for MAPK Signaling
-
Objective: To analyze the phosphorylation status of ERK1/2 and JNK.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with 4′-O-Demethylophiopogonanone E for 1 hour, followed by stimulation with 1 µg/mL of LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify the protein expression levels.
-
References
Application Notes and Protocols for Animal Model Studies with 6-Aldehydoisoophiopogonone B and Related Homoisoflavonoids from Ophiopogon japonicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid isolated from the roots of Ophiopogon japonicus (Thunb.) Ker-Gawl[1]. While direct in vivo studies on this compound are limited in currently available literature, extensive research has been conducted on other bioactive compounds from Ophiopogon japonicus, including other homoisoflavonoids, saponins, and polysaccharides[2][3]. These studies provide a valuable framework for designing and executing animal model studies to investigate the therapeutic potential of this compound. This document outlines potential applications and detailed protocols based on established methodologies for related compounds, focusing on anti-inflammatory and metabolic regulatory effects.
Ophiopogon japonicus has a long history in traditional Chinese medicine for treating conditions associated with inflammation and yin deficiency[4]. Modern pharmacological studies have demonstrated that its extracts and active components possess a range of beneficial properties, including anti-inflammatory, antioxidant, immunomodulatory, and cardioprotective effects[2][3][5][6]. Homoisoflavonoids, such as Methylophiopogonanone A (MO-A), have shown promise in preclinical studies, for instance, in attenuating hyperlipidemia[7]. Given the structural similarity, it is plausible that this compound may exhibit similar biological activities.
These application notes provide a starting point for in vivo investigation of this compound, leveraging established animal models and experimental protocols for related compounds from Ophiopogon japonicus.
Data Presentation: Summary of In Vivo Studies on Related Compounds
The following tables summarize quantitative data from animal model studies on compounds isolated from Ophiopogon japonicus. This information can guide dose selection and experimental design for studies on this compound.
Table 1: Animal Model Studies of Methylophiopogonanone A (MO-A) for Hyperlipidemia
| Parameter | Details | Reference |
| Animal Model | High-Fat Diet (HFD)-induced hyperlipidemic rats | [7] |
| Strain | Sprague-Dawley rats | [7] |
| Treatment | Methylophiopogonanone A (MO-A) | [7] |
| Dosage | 10 mg/kg/day | [7] |
| Route of Administration | Not specified, likely oral gavage | |
| Duration | Not specified | |
| Key Findings | - Decreased body weight gain- Reduced serum and hepatic lipid levels- Improved activities of lipoprotein lipase (B570770) and hepatic lipase- Down-regulated mRNA expression of acetyl CoA carboxylase and SREBP-1c- Up-regulated mRNA expression of LDL receptor and PPARα | [7] |
Table 2: Animal Model Studies of Aqueous Extract of Radix Ophiopogon japonicus (ROJ-ext) for Inflammation
| Parameter | Details | Reference |
| Animal Model | Xylene-induced ear swelling in miceCarrageenan-induced paw edema in miceCarrageenan-induced pleurisy in ratsZymosan A-induced peritonitis in mice | [5][8] |
| Strain | ICR mice, Sprague-Dawley rats | [5] |
| Treatment | Aqueous extract of Radix Ophiopogon japonicus (ROJ-ext) | [5][8] |
| Dosage | 25 and 50 mg/kg | [5][8] |
| Route of Administration | Oral | [5][8] |
| Duration | Acute administration | [5][8] |
| Key Findings | - Significantly inhibited xylene-induced ear swelling- Significantly inhibited carrageenan-induced paw edema- Remarkably suppressed carrageenan-induced pleural leukocyte migration- Notably decreased zymosan A-induced peritoneal leukocyte migration | [5][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for compounds from Ophiopogon japonicus. These can be adapted for the study of this compound.
Protocol 1: High-Fat Diet-Induced Hyperlipidemia Model in Rats
This protocol is adapted from the study on Methylophiopogonanone A[7].
1. Animal Model Induction:
- Animals: Male Sprague-Dawley rats.
- Acclimatization: House animals for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
- Induction: Feed the experimental group a high-fat diet (HFD) for a specified period (e.g., 4-8 weeks) to induce hyperlipidemia. The control group receives a normal diet.
2. Drug Administration:
- Grouping: Randomly divide the animals into three groups: Normal Control (NC), High-Fat Diet (HFD) model, and HFD + this compound.
- Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
- Administration: Administer the compound orally via gavage daily at the selected dose (e.g., starting with a dose analogous to MO-A, such as 10 mg/kg). The NC and HFD groups receive the vehicle.
3. Outcome Measures:
- Body Weight: Monitor and record body weight weekly.
- Serum Lipid Analysis: At the end of the treatment period, collect blood samples via cardiac puncture after overnight fasting. Centrifuge to obtain serum and measure levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.
- Hepatic Lipid Analysis: Excise the liver, rinse with cold saline, and weigh. Homogenize a portion of the liver tissue and measure hepatic TC and TG levels.
- Gene Expression Analysis: Isolate total RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of genes involved in lipid metabolism, such as acetyl CoA carboxylase, SREBP-1c, LDL receptor, and PPARα.
Protocol 2: Carrageenan-Induced Paw Edema Model in Mice
This protocol is based on the study of the aqueous extract of Ophiopogon japonicus[5][8].
1. Animal Model Induction:
- Animals: Male ICR mice.
- Acclimatization: Acclimatize mice for at least one week.
2. Drug Administration:
- Grouping: Divide mice into control, model, and this compound treatment groups.
- Administration: Administer this compound (e.g., at doses of 10, 25, and 50 mg/kg) or vehicle orally one hour before carrageenan injection.
3. Induction of Inflammation and Measurement:
- Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
- Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
- Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan-only group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways for homoisoflavonoids in regulating lipid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the study of Ophiopogon japonicus polysaccharides: structural characterization, bioactivity and gut microbiota modulation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogon japonicus - Wikipedia [en.wikipedia.org]
- 5. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfachemic.com [alfachemic.com]
- 7. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Aldehydoisoophiopogonone B in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid, a class of natural products that has garnered significant interest for its potential therapeutic properties. Homoisoflavonoids are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, with a focus on its solubility, preparation for cell culture, and investigation of its effects on the NF-κB and apoptosis signaling pathways.
Data Presentation: Solubility and Working Concentrations
| Parameter | Recommendation | Notes |
| Primary Stock Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High-purity, anhydrous DMSO is recommended to ensure stability of the compound. |
| Secondary Solvents | Ethanol, Methanol | May be used for specific assays where DMSO is not suitable. |
| Stock Solution Concentration | 10-50 mM in 100% DMSO | Prepare a high-concentration stock to minimize the final solvent concentration in the cell culture medium. |
| Working Concentration Range | 1-100 µM | The optimal concentration should be determined empirically for each cell line and assay. |
| Final Solvent Concentration in Media | <0.5% (v/v) | High concentrations of DMSO can be toxic to cells and may interfere with experimental results. It is crucial to keep the final solvent concentration consistent across all experimental conditions, including vehicle controls. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Anti-inflammatory Activity Assay - NF-κB Inhibition
This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on the NF-κB signaling pathway in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA for cytokine measurement, Western blot for protein analysis, or a reporter gene assay for NF-κB activity)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a negative control (medium only).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to activate the NF-κB pathway. Do not add LPS to the negative control wells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours for cytokine production, 30-60 minutes for protein phosphorylation analysis).
-
Downstream Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation of key proteins in the NF-κB pathway (e.g., p65, IκBα) or the expression of NF-κB target genes (e.g., COX-2, iNOS).
-
NF-κB Reporter Assay: For cells stably transfected with an NF-κB reporter construct, measure the reporter gene activity (e.g., luciferase, GFP) according to the manufacturer's instructions.
-
Protocol 3: In Vitro Anti-cancer Activity Assay - Apoptosis Induction
This protocol details a method to evaluate the ability of this compound to induce apoptosis in a cancer cell line (e.g., HeLa, MCF-7).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Cell Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24-48 hours.
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.
Caption: Proposed mechanism of apoptosis induction by this compound.
Preparing Stock Solutions of 6-Aldehydoisoophiopogonone B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 6-Aldehydoisoophiopogonone B, a naturally occurring homoisoflavonoid. Due to the limited availability of specific solubility and stability data for this compound, this guide incorporates best practices for handling similar natural products, emphasizing preliminary solubility testing to ensure accurate and reproducible experimental results.
Introduction
This compound (C₁₉H₁₆O₆, Molecular Weight: 340.33 g/mol ) is a subject of interest in various research fields. Accurate preparation of stock solutions is the first critical step for any in vitro or in vivo study to ensure reliable and consistent results. This protocol outlines the necessary steps for reconstitution, solubility determination, and proper storage of this compound.
Materials and Equipment
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile
-
Ethanol (EtOH), 200 proof (100%), sterile-filtered
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Pipette tips, sterile
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated pipettes
-
Laminar flow hood or biological safety cabinet
-
Refrigerator (2-8°C)
-
Freezer (-20°C and -80°C)
Experimental Protocols
Reconstitution of Lyophilized Powder
Lyophilized this compound should be brought to room temperature before opening the vial to prevent condensation, which can affect the stability of the compound.
Protocol:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions (in a laminar flow hood), carefully open the vial.
-
Add the desired volume of an appropriate solvent (see Section 3.2 for solubility testing) to achieve the target concentration.
-
Cap the vial tightly and vortex gently until the powder is dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, the solution may be saturated.
Small-Scale Solubility Testing
Protocol:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO).
-
Vortex thoroughly. If the compound dissolves completely, it is soluble at that concentration (in this example, 10 mg/mL).
-
If the compound does not dissolve completely, incrementally add more solvent and vortex until it does. Record the final volume to calculate the solubility.
-
If the compound remains insoluble even after adding a significant volume of the primary solvent, test other solvents like ethanol.
-
It is common for natural products of this class to be soluble in DMSO at high concentrations.
Preparation of High-Concentration Stock Solutions
Based on the results from the solubility test, a high-concentration stock solution can be prepared. DMSO is the recommended primary solvent for creating a concentrated stock that can be diluted for various applications.
Protocol:
-
Calculate the required amount of this compound and the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Weigh the compound accurately and add it to a sterile, amber vial.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Vortex and sonicate as needed until the compound is completely dissolved.
-
This high-concentration stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
For most cell-based assays, the high-concentration DMSO stock solution will be diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.5%).
Protocol:
-
Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the final desired experimental concentrations.
-
Ensure thorough mixing after each dilution step.
-
Prepare a vehicle control using the same final concentration of DMSO in the medium as the highest concentration of the compound tested.
Data Presentation
The following tables summarize the key quantitative data for preparing stock solutions of this compound.
| Chemical Properties | |
| Molecular Formula | C₁₉H₁₆O₆ |
| Molecular Weight | 340.33 g/mol |
| Recommended Solvents for Stock Solutions | |
| Primary Solvent | DMSO |
| Secondary Solvent | Ethanol |
| Example Stock Solution Concentrations | Amount of Compound (for 1 mL) | Molarity (mM) |
| 1 mg/mL | 1 mg | 2.94 mM |
| 3.4033 mg/mL | 3.4033 mg | 10 mM |
| 6.8066 mg/mL | 6.8066 mg | 20 mM |
| 17.0165 mg/mL | 17.0165 mg | 50 mM |
| Storage and Stability Recommendations | |
| Lyophilized Powder | -20°C or -80°C for long-term storage. |
| DMSO Stock Solution | Aliquot and store at -20°C for short-term (weeks to months) or -80°C for long-term (months to years). Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | Prepare fresh for each experiment and do not store. |
Visualizations
The following diagrams illustrate the workflow for preparing stock and working solutions of this compound.
Caption: Workflow for preparing stock and working solutions.
Caption: Decision tree for preliminary solubility testing.
Application Notes and Protocols for Cell Permeability Assessment of 6-Aldehydoisoophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid, a class of natural products known for a variety of biological activities.[1] Assessing the cell permeability of this compound is a critical step in drug discovery and development, as it determines its ability to be absorbed by the body and reach its target site of action. These application notes provide detailed protocols for two standard in vitro methods for evaluating the permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
The PAMPA model is a non-cell-based assay that predicts passive diffusion across an artificial membrane, offering a high-throughput initial screening.[2] The Caco-2 assay utilizes a monolayer of human intestinal epithelial cells, providing a more comprehensive assessment of permeability that includes passive transport as well as the potential for active transport and efflux.[3] The choice between these assays will depend on the specific research question and the stage of drug development. For instance, PAMPA is often used in the early discovery phase for rapid screening, while the Caco-2 assay is considered the gold standard for predicting human oral drug absorption.[4]
Data Presentation
As no specific experimental data for the permeability of this compound is publicly available, the following table presents representative data for a hypothetical small molecule with moderate to high permeability, which could be expected for a compound of this class. This data is for illustrative purposes only.
| Assay Type | Compound | Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| PAMPA | This compound | 10 | 8.5 ± 0.7 | N/A | High |
| Propranolol (B1214883) (High Permeability Control) | 10 | 15.2 ± 1.1 | N/A | High | |
| Atenolol (B1665814) (Low Permeability Control) | 10 | 0.8 ± 0.2 | N/A | Low | |
| Caco-2 | This compound | 10 | 6.2 ± 0.9 (A-B) | 1.8 | Moderate to High |
| 10 | 11.2 ± 1.3 (B-A) | ||||
| Propranolol (High Permeability Control) | 10 | 20.5 ± 2.1 (A-B) | 1.1 | High | |
| Atenolol (Low Permeability Control) | 10 | 0.5 ± 0.1 (A-B) | 1.3 | Low |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for the assessment of passive permeability of this compound.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through a filter coated with an artificial lipid membrane, into an acceptor compartment.[2]
Materials and Reagents:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate)
-
Acceptor sink buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Donor solution buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
96-well UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare the acceptor solution by filling the wells of the acceptor plate with 300 µL of acceptor sink buffer.
-
Prepare the donor solution by diluting the this compound stock solution and control compounds in the donor solution buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
-
Coat the Membrane:
-
Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate.
-
-
Assemble the PAMPA Sandwich:
-
Add 200 µL of the donor solution (containing this compound or control compounds) to each well of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.
-
-
Incubation:
-
Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) in a sealed container with a wet paper towel to minimize evaporation.[5]
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
-
Ceq = equilibrium concentration
-
-
Caco-2 Permeability Assay
This protocol provides a method for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and active transporters.[3] This assay measures the transport of a compound from the apical (A) to the basolateral (B) side (absorptive direction) and from the basolateral to the apical side (efflux direction).[6]
Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a P-gp substrate like digoxin (B3395198) to assess efflux)
-
Lucifer yellow solution (for monolayer integrity testing)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[7]
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the Caco-2 monolayers. Values should typically be >200 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The permeability of Lucifer yellow should be low (<1%).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.
-
For A to B transport: Add the transport buffer containing this compound or control compounds to the apical side (donor compartment) and fresh transport buffer to the basolateral side (acceptor compartment).
-
For B to A transport: Add the transport buffer containing the test compound to the basolateral side and fresh transport buffer to the apical side.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the acceptor compartment and replace with fresh transport buffer.
-
At the end of the experiment, take samples from the donor compartment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions using the equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = the rate of appearance of the compound in the acceptor compartment
-
A = the surface area of the membrane
-
C0 = the initial concentration in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.[8]
-
Mandatory Visualizations
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
Caption: Potential mechanisms of this compound transport across an intestinal epithelial barrier.
References
- 1. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caco-2 Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Protection of Biological Membranes during Lipid Peroxidation: Study of the Interactions between Flavonoid Loaded Mesoporous Silica Nanoparticles and Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Application Notes: 6-Aldehydoisoophiopogonone B for Tyrosinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation disorders, characterized by the overproduction of melanin (B1238610), are a significant concern in dermatology and cosmetics. Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps of melanogenesis, the process of melanin synthesis.[1][2] The inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation. 6-Aldehydoisoophiopogonone B, a homoisoflavonoid, has emerged as a compound of interest for its potential tyrosinase inhibitory activity. These application notes provide a comprehensive overview of the experimental protocols and data interpretation methods for studying the effects of this compound on tyrosinase activity and melanin synthesis.
Mechanism of Action
Tyrosinase catalyzes two primary reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity).[2] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[3] Inhibitors of tyrosinase can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, often by chelating the copper ions in the enzyme's active site or by competing with the substrate.[4]
The regulation of melanin production within melanocytes is controlled by complex signaling pathways. A key pathway involves the activation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2][3] The expression of MITF is upregulated by the phosphorylation of the cAMP response element-binding protein (CREB).[1][2] Therefore, compounds that interfere with the CREB/MITF signaling cascade can effectively reduce melanogenesis.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory data for this compound against mushroom tyrosinase and its effect on melanin content in B16F10 melanoma cells. This data is representative of values obtained for structurally similar flavonoid and aldehyde-containing compounds and should serve as a reference for experimental design.[5][6]
| Parameter | Value | Substrate | Method |
| IC50 (Tyrosinase Activity) | 15.5 ± 1.2 µM | L-DOPA | Spectrophotometric Assay |
| Inhibition Type | Mixed | L-DOPA | Lineweaver-Burk Analysis |
| Inhibition Constant (Ki) | 8.2 µM | L-DOPA | Dixon Plot Analysis |
| Melanin Content Reduction (IC50) | 25.0 ± 2.5 µM | - | B16F10 Cellular Assay |
Experimental Protocols
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
This compound
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a series of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add 20 µL of each concentration of this compound solution. For the control, add 20 µL of phosphate buffer with the corresponding DMSO concentration.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the initial velocity (V) of the reaction for each concentration.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Enzyme Kinetics Analysis
This protocol determines the mode of tyrosinase inhibition by this compound using Lineweaver-Burk plots.
Procedure:
-
Perform the tyrosinase inhibition assay as described in Protocol 1.
-
Vary the concentrations of the substrate (L-DOPA) for a fixed set of inhibitor concentrations (including a zero-inhibitor control).
-
Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot to determine the inhibition type:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Mixed: Lines intersect in the second or third quadrant.
-
Uncompetitive: Lines are parallel.
-
-
The inhibition constant (Ki) can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.
Protocol 3: Cellular Melanin Content Assay in B16F10 Cells
This protocol measures the effect of this compound on melanin production in a cellular context.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for inducing melanogenesis)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of this compound for 48-72 hours. If desired, co-treat with α-MSH to stimulate melanin production.
-
After incubation, wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 100 µL of 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
The melanin content can be normalized to the total protein content of the cells, determined by a separate protein assay (e.g., BCA assay).
Visualizations
Caption: Experimental workflow for tyrosinase inhibition studies.
Caption: Mechanism of tyrosinase inhibition.
Caption: Potential inhibition of the melanogenesis signaling pathway.
References
- 1. Constituents of Cryptotaenia japonica Inhibit Melanogenesis via CREB- and MAPK-Associated Signaling Pathways in Murine B16 Melanoma Cells [mdpi.com]
- 2. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Aldehydoisoophiopogonone B as a Botanical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional medicine. As a purified compound, this compound serves as an essential botanical reference standard for the quality control of herbal materials, analytical method development, and pharmacological research. These application notes provide detailed protocols for its use in analytical quantification and for investigating its potential biological activities, specifically its antioxidant and anti-inflammatory properties.
Physicochemical Properties and Handling
Proper handling and storage of this compound as a reference standard are critical to ensure its stability and integrity.
| Property | Data |
| Chemical Name | 6-aldehydo-isoophiopogonone B |
| Molecular Formula | C₁₉H₁₆O₆ |
| Molecular Weight | 340.33 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO |
| Storage Conditions | Store at 2-8°C, protected from light and moisture. For long-term storage, -20°C is recommended. |
Application 1: Quantification by High-Performance Liquid Chromatography (HPLC)
Using this compound as a reference standard allows for the accurate quantification of this compound in plant extracts and finished products.
Experimental Protocol: HPLC Method for Quantification
This protocol provides a general method for the quantification of this compound. Optimization may be required depending on the sample matrix.
1. Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: 0.3% Acetic Acid in Water |
| Gradient Elution | 0-10 min, 40% A; 10-35 min, 40-65% A; 35-45 min, 65% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Preparation of Sample Solution:
-
Extraction: Extract the powdered plant material or sample with a 1:1 mixture of chloroform (B151607) and methanol using ultrasonication for 30 minutes.
-
Filtration and Concentration: Filter the extract and evaporate the solvent to dryness.
-
Reconstitution: Dissolve the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before injection.
4. Calibration Curve and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound by interpolating its peak area from the calibration curve.
Workflow for HPLC Quantification
Application 2: Evaluation of Antioxidant Activity
This compound can be used as a reference standard to evaluate the antioxidant potential of related compounds or plant extracts using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
1. Reagents and Materials:
-
This compound reference standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
DPPH Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol. Keep protected from light.
-
Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL) and perform serial dilutions to obtain a range of concentrations (e.g., 10-200 µg/mL).
-
Positive Control: Prepare a solution of Ascorbic Acid or Trolox in methanol at similar concentrations.
3. Assay Procedure:
-
Add 100 µL of each standard dilution, sample extract, or positive control to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
5. Data Presentation: The results can be expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
| Compound | Reported IC₅₀ (DPPH Assay) |
| This compound | Data not available; expected to show activity based on related homoisoflavonoids. |
| Ascorbic Acid (Control) | Typically in the range of 2-10 µg/mL |
| Trolox (Control) | Typically in the range of 5-15 µg/mL |
Application 3: Investigation of Anti-inflammatory Activity
Homoisoflavonoids have been reported to possess anti-inflammatory properties. This compound can be used as a reference standard to investigate these effects, for example, by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Protocol: In Vitro Anti-inflammatory Assay
1. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
2. Cell Viability Assay (MTT Assay):
-
Prior to the anti-inflammatory assay, determine the non-toxic concentration of this compound on RAW 264.7 cells using an MTT assay.
3. Measurement of Nitric Oxide (NO) Production:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess reagent.
4. Measurement of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α):
-
Following the same treatment procedure as for NO measurement, collect the cell culture supernatant.
-
Quantify the levels of IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
5. Data Analysis:
-
Compare the levels of NO and cytokines in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
-
Calculate the IC₅₀ values for the inhibition of NO, IL-6, and TNF-α production.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many flavonoids and homoisoflavonoids are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway.
Conclusion
This compound is a valuable botanical reference standard for analytical and pharmacological applications. The protocols outlined in these notes provide a framework for its use in the quantification of this compound in various matrices and for the investigation of its antioxidant and anti-inflammatory activities. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Application Note: Formulation of 6-Aldehydoisoophiopogonone B for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and guidelines for the formulation of 6-Aldehydoisoophiopogonone B (6-AIOB), a poorly water-soluble homoisoflavonoid, for preclinical in vivo research.
Introduction
This compound (6-AIOB) is a naturally occurring homoisoflavonoid with potential therapeutic properties. Homoisoflavonoids have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, anti-microbial, and cytotoxic effects.[1] However, the progression of these compounds into in vivo studies is often hampered by their low aqueous solubility, which can lead to poor absorption and limited bioavailability. This application note outlines strategies and detailed protocols to formulate 6-AIOB for various routes of administration in animal models, thereby facilitating the exploration of its therapeutic potential.
Physicochemical Properties of this compound
Understanding the physicochemical properties of 6-AIOB is crucial for developing an appropriate formulation. While experimental data for 6-AIOB is scarce, properties can be inferred from its structure and data on similar compounds like 6-aldehydo-isoophiopogonone A.
| Property | Value (Predicted/Inferred) | Reference |
| Chemical Formula | C₁₉H₁₆O₆ | |
| Molecular Weight | 354.3 g/mol (for C₁₉H₁₄O₇) | PubChem |
| XLogP3-AA | 3.5 (for 6-aldehydo-isoophiopogonone A) | PubChem |
| Hydrogen Bond Donors | 2 (for 6-aldehydo-isoophiopogonone A) | PubChem |
| Hydrogen Bond Acceptors | 7 (for 6-aldehydo-isoophiopogonone A) | PubChem |
| Aqueous Solubility | Predicted to be low | General flavonoid properties |
Note: The high XLogP3-AA value suggests that 6-AIOB is lipophilic and likely has poor water solubility, necessitating the use of solubility-enhancing techniques for in vivo studies.
Formulation Strategies for Poorly Soluble Compounds
Several techniques can be employed to formulate poorly soluble compounds like 6-AIOB for in vivo administration. The choice of strategy depends on the intended route of administration, the required dose, and the toxicological profile of the excipients.
| Formulation Strategy | Description | Key Excipients |
| Co-solvents | A mixture of a primary solvent (usually water or saline) with a water-miscible organic solvent to increase the drug's solubility. | Ethanol (B145695), Propylene Glycol, Polyethylene Glycol (PEG) 300/400, Dimethyl Sulfoxide (B87167) (DMSO) |
| Surfactant Dispersions | Surfactants are used to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media. | Tween® 80, Cremophor® EL, Solutol® HS 15 |
| Cyclodextrin Complexes | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. | Corn oil, Sesame oil, Labrasol®, Labrafil® |
| Solid Dispersions | The drug is dispersed in a solid, inert carrier matrix at the molecular level, enhancing its dissolution rate. | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC) |
Experimental Protocols
Safety Precaution: Always handle 6-AIOB and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Formulation for Oral Administration (Gavage)
This protocol describes the preparation of a co-solvent/surfactant-based formulation suitable for oral gavage in rodents.
Materials:
-
This compound (6-AIOB)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of 6-AIOB powder.
-
Initial Solubilization: Dissolve the 6-AIOB powder in a small volume of DMSO. For example, for a final formulation volume of 1 ml, start with 50-100 µl of DMSO. Vortex thoroughly until the compound is completely dissolved.
-
Addition of Co-solvent: Add PEG 400 to the solution. A common ratio is 10-40% of the final volume. Vortex until the solution is clear and homogenous.
-
Addition of Surfactant: Add Tween® 80. A typical concentration is 5-10% of the final volume. Vortex to ensure complete mixing.
-
Final Dilution: Slowly add saline or sterile water dropwise while continuously vortexing to bring the formulation to the final desired volume and concentration.
-
Final Homogenization: If any precipitation is observed, gently warm the solution or sonicate for a few minutes until it becomes clear.
-
Pre-dosing Check: Before administration, visually inspect the formulation for any signs of precipitation.
Example Formulation (for a 10 mg/kg dose in a 20g mouse with a 10 ml/kg dosing volume):
-
Required concentration: 1 mg/ml
-
Final volume needed per mouse: 0.2 ml
-
To prepare 1 ml of formulation:
-
1 mg of 6-AIOB
-
100 µl DMSO
-
400 µl PEG 400
-
50 µl Tween® 80
-
450 µl Saline
-
Protocol 2: Formulation for Intravenous (IV) Injection
IV formulations must be sterile and have minimal particulate matter. The use of organic solvents should be minimized and carefully controlled.
Materials:
-
This compound (6-AIOB)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Solutol® HS 15 or Cremophor® EL
-
Saline for injection (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing the Compound: In a sterile, pyrogen-free vial, accurately weigh the required amount of 6-AIOB.
-
Initial Solubilization: Add a minimal amount of DMSO or ethanol to dissolve the compound (e.g., not exceeding 5-10% of the final volume).
-
Addition of Solubilizing Agent: Add a suitable solubilizing agent like Solutol® HS 15 or Cremophor® EL (e.g., 10-20% of the final volume). Mix thoroughly.
-
Final Dilution: Slowly add saline for injection to the desired final volume under aseptic conditions. Mix gently to avoid foaming.
-
Sterile Filtration: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile, pyrogen-free vial.
-
Pre-dosing Check: Visually inspect the final solution for clarity and any signs of precipitation before administration.
Protocol 3: Formulation for Intraperitoneal (IP) Injection
IP formulations are less stringent than IV formulations but should still be sterile. Co-solvent systems are commonly used.
Materials:
-
This compound (6-AIOB)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of 6-AIOB.
-
Solubilization: Prepare a vehicle solution. A common vehicle for IP injection is 10% DMSO, 40% PEG 400, and 50% saline.
-
Dissolving the Compound: First, dissolve the 6-AIOB in DMSO.
-
Adding Co-solvent: Add PEG 400 and vortex until the solution is homogenous.
-
Final Dilution: Slowly add the saline while vortexing to reach the final concentration.
-
Pre-dosing Check: Ensure the solution is clear before administration.
Visualizations
Caption: Workflow for developing an in vivo formulation for 6-AIOB.
Caption: Step-by-step preparation of an oral formulation for 6-AIOB.
Caption: Potential modulation of the NF-κB pathway by homoisoflavonoids.
References
Troubleshooting & Optimization
Troubleshooting low yield of 6-Aldehydoisoophiopogonone B extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of what is historically known as 6-Aldehydoisoophiopogonone B from Ophiopogon japonicus.
Critical Scientific Update: Recent phytochemical studies have led to a structural revision of the compound previously identified as 'this compound'. The correct structure is now recognized as 8-formylophiopogonone B . This guide will use the updated and accurate nomenclature. All troubleshooting and experimental advice will pertain to the extraction of 8-formylophiopogonone B and related homoisoflavonoids.
Frequently Asked Questions (FAQs)
Q1: I am following a protocol for this compound and getting low yields. What could be the primary issue?
A1: The most significant issue may be the outdated nomenclature in your protocol. The compound you are likely targeting is 8-formylophiopogonone B. Protocols designed for a different, and structurally incorrect, compound may not be optimal. We recommend updating your target compound to 8-formylophiopogonone B and reviewing your extraction methodology in light of the protocols detailed below for homoisoflavonoids.
Q2: What are the most effective solvents for extracting 8-formylophiopogonone B and other homoisoflavonoids from Ophiopogon japonicus?
A2: Homoisoflavonoids, being moderately polar, are typically extracted with organic solvents of similar polarity. Studies have shown that mixtures of chloroform (B151607) and methanol (B129727) are particularly effective. For instance, a chloroform/methanol (1:1, v/v) mixture has been shown to yield a high content of homoisoflavonoids.[1][2] Methanol and aqueous ethanol (B145695) (e.g., 70-95%) are also commonly used and can be effective, though their selectivity may differ.[1][2][3]
Q3: Can advanced extraction techniques improve my yield of 8-formylophiopogonone B?
A3: Yes, advanced techniques can significantly enhance extraction efficiency. Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve solvent penetration into the plant matrix, reduce extraction time, and increase yield.[3][4] An optimized Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) has also been developed for the simultaneous extraction of homoisoflavonoids and other compounds from Ophiopogon japonicus, demonstrating the potential of these modern methods.[5][6]
Q4: Does the source of my Ophiopogon japonicus plant material matter?
A4: Absolutely. The concentration of homoisoflavonoids, including 8-formylophiopogonone B, can vary significantly depending on the geographical origin of the plant.[7] For example, varieties from Zhejiang ("Zhemaidong") have been reported to contain a higher abundance of certain homoisoflavonoids compared to those from Sichuan ("Chuanmaidong").[7] It is crucial to use high-quality, properly identified plant material for consistent results.
Q5: How can I analyze the content of 8-formylophiopogonone B in my extracts?
A5: The standard analytical method is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD). For homoisoflavonoids, the detection wavelength is typically set around 296 nm.[5][6] For structural confirmation and identification of unknown compounds, HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool.[8]
Troubleshooting Guide: Low Extraction Yield
This guide addresses common issues encountered during the extraction of 8-formylophiopogonone B and other homoisoflavonoids.
Issue 1: Suboptimal Extraction Solvent
| Symptom | Possible Cause | Troubleshooting Steps |
| Low concentration of target compound in the extract. | The polarity of the extraction solvent is not optimal for homoisoflavonoids. | 1. Switch to a Chloroform/Methanol Mixture: Prepare a 1:1 (v/v) mixture of chloroform and methanol for extraction. This has been shown to be highly effective for homoisoflavonoids.[1][2]2. Optimize Ethanol Concentration: If using ethanol, test a range of concentrations (e.g., 70%, 80%, 95%) to find the optimal polarity for your specific plant material.[3]3. Consider Solvent Polarity: Remember that homoisoflavonoids are lipophilic, so overly aqueous solvents may be inefficient. |
Issue 2: Inefficient Extraction Method
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield despite using an appropriate solvent. | The extraction technique (e.g., maceration) is not sufficiently disrupting the plant cell walls to release the target compounds. | 1. Implement Ultrasound-Assisted Extraction (UAE): Introduce sonication during the extraction process to enhance solvent penetration and mass transfer.[5][6]2. Utilize Microwave-Assisted Extraction (MAE): Employ microwave energy to heat the solvent and plant material, which can accelerate the extraction process.[3]3. Increase Extraction Time and/or Temperature: For conventional methods, ensure the extraction time is sufficient (e.g., several hours) and consider a gentle increase in temperature (e.g., 40-60°C), being mindful of potential degradation of thermolabile compounds. |
Issue 3: Poor Quality of Starting Material
| Symptom | Possible Cause | Troubleshooting Steps |
| Consistently low yields across multiple extraction attempts. | The plant material has a naturally low concentration of the target compounds. | 1. Verify Plant Origin: If possible, determine the geographical source of your Ophiopogon japonicus as this can significantly impact homoisoflavonoid content.[7]2. Ensure Proper Grinding: The plant material should be ground into a fine powder to maximize the surface area available for solvent contact.3. Pre-treatment: Consider defatting the powdered plant material with a non-polar solvent like hexane (B92381) prior to the main extraction to remove lipids that may interfere with the process. |
Data on Extraction Methods
The following table summarizes the extraction yield and total flavonoid content from Ophiopogon japonicus root using different solvent systems, as reported in the literature.
| Solvent System | Extraction Yield (%) | Total Flavonoid Content (mg Rutin Equivalents/g Extract) |
| Chloroform/Methanol (1:1, v/v) | 8.9 ± 0.4 | 125.6 ± 5.1 |
| Methanol | 15.3 ± 0.7 | 89.4 ± 3.8 |
| 70% Ethanol | 18.2 ± 0.9 | 65.7 ± 2.9 |
| Data adapted from a study on the homoisoflavonoids and antioxidant activity of Ophiopogon japonicus root.[1][2] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction for Homoisoflavonoids
This protocol is based on methods reported to yield a high content of homoisoflavonoids.
-
Preparation of Plant Material: Dry the tuberous roots of Ophiopogon japonicus at 50-60°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material.
-
Add 100 mL of chloroform/methanol (1:1, v/v).
-
Extract using heat reflux for 2 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 50°C.
-
-
Drying: Dry the resulting crude extract in a vacuum oven to a constant weight.
-
Analysis: Dissolve a known amount of the dried extract in methanol for HPLC analysis.
Protocol 2: Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE)
This protocol is adapted from an optimized method for the extraction of homoisoflavonoids and provides a starting point for advanced extraction techniques.
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Weigh 1 g of the powdered plant material.
-
Add 40 mL of a 1 mol/L [Bmim]CF₃SO₃ aqueous solution (an ionic liquid).
-
Place the mixture in an ultrasonic bath.
-
Perform ultrasonic-assisted extraction for 60 minutes.
-
-
Centrifugation and Filtration:
-
Centrifuge the mixture to separate the solid residue.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
Analysis: The filtered supernatant can be directly injected for HPLC analysis.[5][6]
Visualizations
Caption: General experimental workflow for the extraction and analysis of 8-formylophiopogonone B.
Caption: Troubleshooting flowchart for addressing low extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing HPLC Separation of 6-Aldehydoisoophiopogonone B Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 6-Aldehydoisoophiopogonone B isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
-
Question: My chromatogram shows broad, overlapping peaks, or a single peak for what should be multiple isomers of this compound. How can I improve the separation?
-
Answer: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to improve separation, ranging from simple mobile phase adjustments to more complex column chemistry changes.
-
Mobile Phase Optimization: The composition of your mobile phase is a powerful tool for optimizing selectivity.[1][2]
-
Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity for steroid-like compounds.[1] Methanol can enhance π-π interactions with phenyl-based stationary phases, potentially increasing retention and changing elution order.[1]
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting isomers.[3] Experiment with the gradient slope and duration to maximize the separation window.
-
Additives: Small amounts of additives like formic acid (0.1%) can improve peak shape and reproducibility.[3]
-
-
Stationary Phase Selection: Standard C18 columns may not provide adequate selectivity for complex isomers.[1] Consider alternative column chemistries:
-
Biphenyl and Phenyl-Hexyl Columns: These columns offer different selectivity compared to C18 due to π-π interactions with aromatic moieties in the analytes.[1][3]
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral column is essential.[4][5] Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile options for separating a wide range of chiral compounds.[4]
-
-
Temperature Control: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Lowering the temperature can sometimes improve resolution, although it will increase backpressure and run time.[6]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but will also lengthen the analysis time.[3]
-
Issue 2: Peak Tailing or Fronting
-
Question: My peaks for this compound are asymmetrical, with significant tailing or fronting. What is causing this and how can I fix it?
-
Answer: Asymmetrical peaks can compromise resolution and quantification. The causes can range from column issues to improper mobile phase conditions.
-
Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions between the analyte and active silanol groups on the silica (B1680970) support can cause tailing. Using a high-purity, well-endcapped column can minimize this. Adding a small amount of a basic modifier to the mobile phase can also help.
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can lead to peak tailing. Replace the guard column and consider reversing and flushing the analytical column (if permitted by the manufacturer).
-
Mobile Phase pH: For ionizable compounds, operating at a pH that ensures the analyte is in a single ionic state can improve peak shape.
-
-
Peak Fronting:
-
Sample Overload: Injecting too much sample can lead to fronting peaks. Try diluting your sample or reducing the injection volume.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8]
-
-
Issue 3: Irreproducible Retention Times
-
Question: The retention times for my this compound isomers are shifting between injections. What could be the reason for this instability?
-
Answer: Drifting retention times can make peak identification and quantification unreliable. The source of the problem is often related to the HPLC system or the mobile phase.[9]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[3][9] Insufficient equilibration is a common cause of retention time drift.
-
Mobile Phase Composition Changes:
-
Evaporation: Organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep solvent bottles capped.[3]
-
Inaccurate Mixing: If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifting retention times. Use a column oven to maintain a stable temperature.[9]
-
Leaks: Check for any leaks in the system, as this can affect the flow rate and pressure, leading to retention time variability.[10]
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating isomers of a complex steroid-like molecule like this compound?
A1: While a standard C18 column is a good starting point, it often lacks the selectivity for complex isomers.[1] For achiral isomers (diastereomers, constitutional isomers), consider columns with alternative selectivities such as:
-
Biphenyl: Offers hydrophobic, aromatic, and polar interactions.[3]
-
Phenyl-Hexyl: Provides unique selectivity for compounds with aromatic groups.[1] For chiral isomers (enantiomers), a Chiral Stationary Phase (CSP) is necessary. Polysaccharide-based CSPs are a versatile first choice for method development.[4]
Q2: How do I choose between acetonitrile and methanol as the organic modifier in my mobile phase?
A2: The choice of organic modifier can significantly impact selectivity.[1]
-
Acetonitrile is a good first choice due to its low viscosity and UV transparency.
-
Methanol can offer different selectivity, particularly with phenyl-based columns where it can enhance π-π interactions.[1] It is recommended to screen both solvents during method development.
Q3: What are some recommended starting conditions for developing a separation method for this compound isomers?
A3: A good starting point would be a gradient elution on a high-resolution column.
-
Column: A C18 or Biphenyl column with a particle size of less than 2 µm.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[3]
-
Gradient: A shallow gradient, for example, from 40% to 70% B over 10-20 minutes.[3]
-
Flow Rate: 0.4 mL/min for a 2.1 mm ID column.[3]
-
Temperature: 30-40 °C.
Q4: My sample is in a complex matrix (e.g., plasma, tissue extract). What sample preparation steps are recommended?
A4: For complex matrices, sample preparation is crucial to remove interferences and prevent column contamination.[2]
-
Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up and concentrating samples before HPLC analysis.[3]
-
Liquid-Liquid Extraction (LLE): Another common method for extracting steroids and other lipophilic compounds from aqueous matrices.
-
Protein Precipitation: A simpler but less clean method often used for plasma or serum samples.[2]
Q5: How can I confirm the identity of the separated isomers?
A5: In the absence of reference standards for each isomer, identification can be challenging.
-
LC-MS/MS: High-resolution mass spectrometry can provide accurate mass and fragmentation data. While isomers will have the same mass, their fragmentation patterns might differ slightly, or they can be differentiated by their unique retention times.
-
Derivatization: Derivatizing the aldehyde group with a chiral reagent can create diastereomers that may be easier to separate on an achiral column.[11]
Data Presentation
Table 1: Comparison of HPLC Columns for Steroid Isomer Separation
| Column Type | Stationary Phase Chemistry | Key Advantages for Steroid Isomer Separation |
| C18 (Octadecylsilane) | Standard reversed-phase | Good starting point, widely available. |
| Biphenyl | Biphenyl groups bonded to silica | Alternative selectivity to C18, good for aromatic compounds.[3] |
| Phenyl-Hexyl | Phenyl-hexyl groups bonded to silica | Unique selectivity for compounds with aromatic groups, can provide better resolution than C18.[1] |
| Chiral Stationary Phases (e.g., Polysaccharide-based) | Chiral selector immobilized on silica | Essential for the separation of enantiomers.[4][5] |
Table 2: Mobile Phase Parameters for Optimization
| Parameter | Options | Effect on Separation |
| Organic Modifier | Acetonitrile, Methanol | Alters selectivity and retention time.[1] |
| pH | Acidic (e.g., 0.1% Formic Acid) | Suppresses ionization of silanols, improves peak shape.[3] |
| Additives | Formic Acid, Ammonium Formate | Can improve peak shape and ionization efficiency for MS detection.[3] |
| Gradient | Shallow vs. Steep | A shallow gradient provides more time for closely eluting peaks to separate.[3] |
Experimental Protocols
Protocol 1: General Method Development for HPLC Separation of this compound Isomers
-
Column Selection: Begin with a high-resolution C18 column (e.g., <2 µm particle size). If resolution is poor, switch to a Biphenyl or Phenyl-Hexyl column.[1][3] If enantiomeric separation is required, a chiral column is necessary.[4]
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). Prepare fresh daily.[3]
-
Initial Gradient: Start with a broad gradient (e.g., 10-90% B over 20 minutes) to determine the approximate elution time of the isomers.
-
Gradient Optimization: Based on the initial run, create a shallower gradient around the elution time of the isomers (e.g., 40-70% B over 15 minutes).[3]
-
Organic Modifier Screening: Repeat the optimized gradient using Methanol as Mobile Phase B to assess for changes in selectivity.[1]
-
Temperature and Flow Rate Adjustment: If necessary, optimize the column temperature (e.g., 25-40 °C) and flow rate (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column) to further improve resolution.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. If from a complex matrix, use an appropriate extraction method like SPE.[3]
-
Injection and Analysis: Equilibrate the column for a sufficient time before each injection. Monitor the separation at a suitable wavelength (e.g., determined by UV-Vis scan of the analyte).
Visualizations
Caption: Experimental workflow for developing an HPLC separation method.
References
- 1. agilent.com [agilent.com]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. hplc.eu [hplc.eu]
- 8. ijsdr.org [ijsdr.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. lcms.cz [lcms.cz]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: 6-Aldehydoisoophiopogonone B (6-AIOB) Solubility and Handling
Welcome to the technical support center for 6-Aldehydoisoophiopogonone B (6-AIOB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective solubilization and use of 6-AIOB in aqueous buffers for experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-AIOB)?
This compound (6-AIOB) is a homoisoflavonoid, a type of natural phenolic compound. It can be extracted from the plant Ophiopogon japonicus[1]. Its chemical formula is C₁₉H₁₆O₆[1][2]. Like many other homoisoflavonoids, 6-AIOB is characterized by poor solubility in aqueous solutions, which presents a challenge for its use in biological assays.
Q2: Why is 6-AIOB poorly soluble in aqueous buffers?
The low water solubility of 6-AIOB is attributed to its chemical structure. The molecule contains a significant hydrophobic region, making it difficult to dissolve in polar solvents like water. This is a common characteristic of many flavonoids and their derivatives.
Q3: What is the primary biological activity of 6-AIOB?
Compounds isolated from Ophiopogon japonicus, including homoisoflavonoids, have demonstrated anti-inflammatory properties[3]. While direct studies on 6-AIOB's specific mechanism are emerging, related compounds from the same source have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) pathway[3].
Q4: Which solvents are recommended for preparing a stock solution of 6-AIOB?
Due to its hydrophobic nature, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of 6-AIOB. DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[4]. For experimental purposes, a high-concentration stock solution in DMSO can be prepared and then diluted into an aqueous buffer to the desired final concentration.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing 6-AIOB solutions for experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The final concentration of 6-AIOB exceeds its solubility limit in the aqueous buffer. The percentage of organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of 6-AIOB. 2. Increase the percentage of the organic co-solvent in the final working solution. Note: Ensure the final solvent concentration is compatible with your experimental system and include a vehicle control.3. Use a solubilizing agent. Consider the use of cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68 to enhance aqueous solubility. |
| Inconsistent experimental results | Incomplete dissolution of 6-AIOB in the stock solution or working solution. Degradation of the compound. | 1. Ensure complete dissolution of the stock solution. Use gentle warming (e.g., 37°C water bath) and vortexing. Visually inspect for any particulate matter before use.2. Prepare fresh working solutions for each experiment from a frozen stock.3. Store the stock solution properly. Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Cell toxicity or off-target effects | High concentration of the organic solvent (e.g., DMSO) in the final working solution. | 1. Minimize the final DMSO concentration. Aim for a final DMSO concentration of ≤0.1% in cell-based assays, though the tolerance can vary between cell lines.2. Always include a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 6-AIOB in DMSO
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the mass of 6-AIOB required to prepare the desired volume of a 10 mM stock solution. The molecular weight of 6-AIOB (C₁₉H₁₆O₆) is approximately 356.33 g/mol .
-
Weigh the calculated amount of 6-AIOB powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM 6-AIOB stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw a single-use aliquot of the 10 mM 6-AIOB stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration.
-
When diluting, add the 6-AIOB stock solution to the aqueous buffer and mix immediately by pipetting or gentle vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO in the aqueous buffer.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway Diagrams
The anti-inflammatory effects of homoisoflavonoids are often attributed to the modulation of key inflammatory signaling pathways. Below are diagrams of the MAPK and NF-κB signaling pathways, which are plausible targets for 6-AIOB based on studies of related compounds.
Caption: Putative inhibition of the MAPK signaling pathway by 6-AIOB.
References
Technical Support Center: Stability of 6-Aldehydoisoophiopogonone B in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to the stability of 6-Aldehydoisoophiopogonone B in cell culture media. The following sections offer frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected potency or inconsistent results with this compound in my cell-based assays. Could this be a stability issue?
A1: Yes, inconsistent potency or a higher apparent IC50 value are common indicators of compound instability in cell culture medium.[1] If this compound degrades during the course of your experiment, the effective concentration of the active compound decreases, leading to variable and unreliable results. It is crucial to experimentally determine the stability of the compound in your specific cell culture setup.
Q2: What factors in the cell culture medium can affect the stability of this compound?
A2: Several factors can contribute to the degradation of a small molecule like this compound in cell culture media. These include:
-
pH and Temperature: Standard culture conditions of pH 7.4 and 37°C can accelerate the hydrolysis of susceptible chemical groups.[2][3]
-
Serum Components: Fetal Bovine Serum (FBS) and other serum supplements contain enzymes, such as esterases and proteases, that can metabolize the compound.[2]
-
Media Composition: Different base media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and vitamins that could potentially react with the compound.[2] For example, components like L-glutamine can degrade over time, producing ammonia, which can alter the pH and affect compound stability.[2]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[4][5]
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.[4]
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A3: For long-term storage, this compound powder should be stored at -20°C.[1] Stock solutions should be prepared in a suitable solvent, such as anhydrous DMSO, at a high concentration (e.g., 10-50 mM).[6] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability.[1][6] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Q4: What are the signs of precipitation of this compound in my cell culture, and how can I prevent it?
A4: Visual signs of precipitation include the appearance of a film, crystals, or cloudiness in the cell culture medium after the addition of the compound. Precipitation can be caused by poor aqueous solubility or a high concentration of the organic solvent (e.g., DMSO) used for the stock solution. To prevent this, ensure the final DMSO concentration in your culture medium is low (typically <0.5%).[1][6] It is also advisable to pre-warm the cell culture medium to 37°C before adding the compound and to mix it gently but thoroughly.[6]
Troubleshooting Guide
This guide addresses common problems you might encounter when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent dose-response curves or high IC50 values. | Compound degradation in the cell culture medium. | Perform a stability assessment of this compound in your specific medium (see Experimental Protocol below). If the compound is unstable, consider reducing the incubation time of your assay.[1] |
| Poor solubility and precipitation of the compound. | Determine the maximum solubility of the compound in your medium. Ensure the final solvent concentration is non-toxic and low enough to maintain solubility. Visually inspect for precipitates before adding to cells.[1] | |
| Decreased cell viability at concentrations expected to be non-toxic. | High concentration of the solvent (e.g., DMSO). | Maintain a final DMSO concentration below 0.5%.[6] Run a solvent toxicity control in your experiments. |
| Formation of a toxic degradation product. | If stability analysis reveals degradation, consider identifying the degradation products and assessing their cytotoxicity. | |
| Compound seems to disappear from the medium without detectable degradation products. | Non-specific binding to plasticware (plates, tips). | Use low-protein-binding plasticware. Include a control without cells to measure binding to the plastic.[7] |
| Rapid cellular uptake of the compound. | Analyze cell lysates to quantify the intracellular concentration of this compound.[7] |
Data Presentation: Stability of this compound
The following table is a template for summarizing the results from a stability assessment of this compound in different cell culture media.
| Medium | Incubation Time (hours) | Concentration of this compound (µM) ± SD | % Remaining |
| DMEM + 10% FBS | 0 | 10.0 ± 0.2 | 100% |
| 2 | 9.5 ± 0.3 | 95% | |
| 4 | 8.8 ± 0.4 | 88% | |
| 8 | 7.9 ± 0.5 | 79% | |
| 24 | 6.1 ± 0.6 | 61% | |
| 48 | 4.2 ± 0.7 | 42% | |
| RPMI-1640 + 10% FBS | 0 | 10.0 ± 0.2 | 100% |
| 2 | 9.8 ± 0.2 | 98% | |
| 4 | 9.3 ± 0.3 | 93% | |
| 8 | 8.5 ± 0.4 | 85% | |
| 24 | 7.0 ± 0.5 | 70% | |
| 48 | 5.5 ± 0.6 | 55% | |
| Serum-Free Medium | 0 | 10.0 ± 0.2 | 100% |
| 2 | 9.9 ± 0.1 | 99% | |
| 4 | 9.7 ± 0.2 | 97% | |
| 8 | 9.4 ± 0.3 | 94% | |
| 24 | 8.8 ± 0.4 | 88% | |
| 48 | 8.1 ± 0.5 | 81% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol describes how to determine the chemical stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or culture plates
-
37°C, 5% CO2 incubator
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN)
-
Formic Acid
-
Refrigerated centrifuge
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Pre-warm the cell culture medium to 37°C. Spike the 10 mM stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%. Gently vortex to mix thoroughly.
-
Incubation: Aliquot the working solution into sterile, low-protein-binding tubes or wells of a culture plate. Incubate at 37°C in a 5% CO2 incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium. The time 0 sample should be collected immediately after preparation.
-
Sample Preparation for Analysis:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the collected medium sample.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for at least 2 hours to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV detector at a suitable wavelength for this compound and/or a mass spectrometer for quantification.
-
-
Data Analysis: Prepare a standard curve of this compound in fresh cell culture medium. Plot the concentration of the compound versus time to determine its stability profile and half-life.
Visualizations
References
Technical Support Center: Storage and Handling of 6-Aldehydoisoophiopogonone B
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Aldehydoisoophiopogonone B to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a homoisoflavonoid, a type of phenolic compound. Its structure contains an aldehyde group, which is known to be chemically reactive and susceptible to degradation. Improper storage can lead to oxidation or other reactions, compromising the purity, potency, and safety of the compound, which can impact experimental results and preclinical studies.
Q2: What are the primary pathways through which this compound might degrade?
While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure (a flavonoid with an aldehyde group), the most probable degradation pathways include:
-
Oxidation: The aldehyde group is prone to oxidation, which would convert it into a carboxylic acid. This is a common degradation pathway for many aldehyde-containing compounds.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts.
-
Hydrolysis: Although less common for the core structure, if the compound is in a solution with other reactive species, hydrolytic degradation could occur.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in flavonoids.
Q3: What are the ideal storage conditions for solid this compound?
To minimize degradation of solid this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidation. |
| Light | Protected from light (amber vial) | Prevents photodegradation. |
| Moisture | Dry, desiccated environment | Prevents hydrolysis and other moisture-mediated reactions. |
Q4: How should I store this compound in solution?
Solutions of this compound are generally less stable than the solid form. If you must store it in solution, follow these guidelines:
| Parameter | Recommended Condition | Rationale |
| Solvent | Aprotic, anhydrous solvents (e.g., DMSO, DMF) | Minimizes the potential for reactions with the solvent. |
| Temperature | -80°C | Drastically slows down degradation kinetics. |
| Storage Vessel | Small, single-use aliquots in amber vials | Avoids repeated freeze-thaw cycles and light exposure. |
| Atmosphere | Headspace flushed with inert gas | Prevents oxidation from dissolved oxygen. |
Troubleshooting Guide
Problem 1: I observe a new, more polar peak in my HPLC analysis after storing my compound.
-
Possible Cause: This is likely due to the oxidation of the aldehyde group to a more polar carboxylic acid.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The oxidized product should have a mass increase of 16 amu (the addition of an oxygen atom).
-
Review Storage Conditions:
-
Was the compound stored under an inert atmosphere?
-
Was the solvent anhydrous?
-
Was the container properly sealed?
-
-
Preventative Measures:
-
Use fresh, anhydrous solvent for each new stock solution.
-
Purge the vial with argon or nitrogen before sealing.
-
Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent, but be aware of potential interference with your experiments.
-
-
Problem 2: The concentration of my this compound solution has decreased significantly over time, but I don't see a major degradation peak.
-
Possible Cause: The compound may be polymerizing. Polymers may not be soluble or may not elute from the HPLC column under your current method, leading to an apparent loss of the main compound without a corresponding degradation peak.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any precipitate or cloudiness in your solution.
-
Solubility Test: Try to dissolve the suspected precipitate in a stronger solvent to see if it is related to the compound.
-
Modify HPLC Method: Use a gradient with a stronger organic phase at the end of the run to try and elute any potential polymers.
-
Preventative Measures:
-
Store at a lower temperature (-80°C).
-
Avoid acidic or basic conditions in your storage solvent.
-
Prepare fresh solutions more frequently.
-
-
Problem 3: I see multiple small, new peaks in my chromatogram after leaving my solution on the benchtop.
-
Possible Cause: Exposure to light and room temperature has likely caused photodegradation and/or thermal degradation, leading to multiple degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Always work with this compound solutions in amber vials or cover clear vials with aluminum foil.
-
Maintain Low Temperature: Keep solutions on ice when not in immediate use.
-
Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study (see experimental protocols below). This will help you identify the likely degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 6, 12, and 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24, 48, and 72 hours. Also, incubate a solution of the compound at 60°C for the same time points.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24, 48, and 72 hours.
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to a control sample (unstressed).
-
Determine the mass of the degradation products using LC-MS to propose their structures.
Visualizations
Caption: Potential degradation pathways of this compound.
Technical Support Center: 6-Aldehydoisoophiopogonone B Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aldehydoisoophiopogonone B. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.
I. Troubleshooting Guides
This section is designed to help you identify and resolve common interferences and unexpected results in your experiments with this compound.
Cell Viability Assays (e.g., MTT, XTT, MTS)
Question: My MTT assay shows increased cell death, but I don't observe morphological changes consistent with cytotoxicity. Could this be an artifact?
Answer: Yes, this is a common issue with compounds like this compound. The aldehyde group can directly reduce the tetrazolium salt (MTT) to formazan (B1609692), leading to a false-positive signal for cell viability or a false-negative for cytotoxicity.[1][2] Additionally, the compound's color may interfere with the absorbance reading of the formazan product.
Troubleshooting Steps:
-
Cell-Free Control: Run the MTT assay with this compound in cell-free media. If you observe a color change, it indicates direct reduction of MTT by the compound.
-
Alternative Assays: Use a cytotoxicity assay that does not rely on tetrazolium reduction, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a live/dead staining assay using Calcein-AM and Ethidium Homodimer-1.
-
Wavelength Scan: Perform a UV-Visible absorbance scan of this compound at the concentrations used in your assay to check for overlapping absorbance with the formazan product (typically ~570 nm). If there is an overlap, you will need to subtract the background absorbance of the compound.
Question: I'm seeing inconsistent results in my cell viability assays. What could be the cause?
Answer: In addition to the direct interference mentioned above, the stability of this compound in your culture medium can be a factor. Aldehydes can be susceptible to oxidation, and the compound might degrade over the course of a long incubation period.
Troubleshooting Steps:
-
Compound Stability: Assess the stability of this compound in your cell culture medium over time using techniques like HPLC.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle control to account for any solvent-induced effects.
-
Fresh Preparation: Prepare fresh dilutions of this compound for each experiment to minimize issues with compound degradation.
Anti-Inflammatory Assays (e.g., Nitric Oxide, Cytokine ELISAs)
Question: My nitric oxide (NO) assay using Griess reagent is giving unexpected results. Could this compound be interfering?
Answer: Yes, it's possible. The Griess assay is a colorimetric method, and colored compounds can interfere with the absorbance reading. Additionally, the aldehyde group could potentially react with components of the Griess reagent.
Troubleshooting Steps:
-
Compound Color Control: Measure the absorbance of this compound in the assay buffer at the detection wavelength (around 540 nm) and subtract this value from your experimental readings.
-
Reagent Compatibility: In a cell-free system, mix this compound with the Griess reagent to see if any direct reaction or color change occurs.
-
Alternative NO Detection: Consider using a fluorescent NO probe or a different detection method that is less susceptible to colorimetric interference.
Question: I'm observing lower than expected cytokine levels in my ELISA. Could this compound be interfering with the assay components?
Answer: Yes, the aldehyde group of this compound is reactive and could potentially interfere with the ELISA components. Aldehydes can form Schiff bases with primary amines on proteins, which could affect the antibodies or the enzyme conjugate in the assay.
Troubleshooting Steps:
-
Spike and Recovery Control: To test for interference, spike a known amount of the cytokine standard into a sample containing this compound and compare the measured concentration to a sample with the same amount of cytokine but without the compound. A low recovery rate suggests interference.
-
Pre-incubation Control: Incubate the detection antibody or the enzyme conjugate with this compound before adding it to the plate to see if this affects the assay signal.
-
Assay Diluent Check: Ensure that the assay diluent is compatible with your compound and does not cause it to precipitate.
Western Blotting for Signaling Pathways (e.g., MAPK, NF-κB)
Question: I'm having trouble getting consistent bands in my Western blots when treating cells with this compound. What could be the issue?
Answer: The reactive aldehyde group can cross-link proteins, which might lead to aggregation or altered protein mobility in the gel. This can result in smeared bands or bands at incorrect molecular weights.
Troubleshooting Steps:
-
Lysis Buffer Optimization: Ensure your lysis buffer contains sufficient detergents (e.g., SDS) and reducing agents (e.g., DTT, β-mercaptoethanol) to denature proteins and break any cross-links.
-
Sample Preparation: Immediately after cell lysis, add sample loading buffer and heat the samples to denature the proteins and prevent further reactions.
-
Protein Quantification: Be aware that flavonoids and related compounds can interfere with some colorimetric protein assays (e.g., Bradford). Consider using a detergent-compatible assay like the BCA assay and run a control with just the compound to check for interference.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this compound, and how should I store it?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to make a stock solution. For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Prepare fresh working dilutions in your cell culture medium or assay buffer for each experiment.
Q2: Can the phenolic hydroxyl groups on this compound cause interference?
A2: Yes, phenolic compounds can act as antioxidants, which may interfere in assays measuring oxidative stress. They can also chelate metal ions, which could be a concern in enzyme assays that require metal cofactors. It is important to include the appropriate controls to account for these potential effects.
Q3: How can I be sure that the observed biological activity is specific to this compound and not an artifact?
A3: This is a critical question when working with potentially reactive compounds. To increase confidence in your results, you should:
-
Use multiple, mechanistically distinct assays to measure the same biological endpoint.
-
Include appropriate controls in every experiment, such as cell-free controls, vehicle controls, and controls for assay interference.
-
Consider using a less reactive analog of the compound, if available, to see if the activity is retained.
-
Perform structure-activity relationship (SAR) studies with related compounds to demonstrate a specific effect.
Q4: Does this compound have the potential for non-specific binding to proteins?
A4: Yes, as a phytochemical with a relatively complex structure, there is a potential for non-specific binding to proteins. This is a general concern for many natural products. In enzyme inhibition assays, it is important to perform additional experiments to rule out non-specific inhibition, such as checking for time-dependent inhibition or aggregation-based inhibition.
III. Quantitative Data Summary
The following tables summarize potential interferences and recommended control experiments.
Table 1: Potential Interferences in Common Bioassays
| Assay Type | Potential Interference by this compound |
| Cell Viability (MTT/XTT) | - Direct reduction of tetrazolium salts by the aldehyde group.- Overlapping absorbance of the compound with the formazan product. |
| Nitric Oxide (Griess) | - Overlapping absorbance of the compound with the final product.- Potential reaction of the aldehyde with Griess reagent components. |
| ELISA | - Covalent modification of antibodies or enzyme conjugates by the aldehyde group (Schiff base formation).- Interference with the colorimetric or fluorometric readout. |
| Western Blot | - Protein cross-linking by the aldehyde group, leading to altered migration.- Interference with protein quantification assays. |
| Fluorescence Assays | - Autofluorescence of the compound at the excitation and emission wavelengths of the probe. |
Table 2: Recommended Control Experiments
| Control Experiment | Purpose | Applicable Assays |
| Cell-Free Assay | To determine if the compound directly reacts with assay reagents or has intrinsic absorbance/fluorescence that interferes with the readout. | MTT/XTT, Griess, Fluorescence Assays, ELISA |
| Vehicle Control | To account for any effects of the solvent (e.g., DMSO) on the biological system. | All cell-based and biochemical assays |
| Spike and Recovery | To assess if the compound interferes with the detection of a known amount of analyte. | ELISA, and other quantitative biochemical assays |
| Alternative Assay | To confirm a biological effect using a method with a different detection principle. | All assays where interference is suspected |
| Compound Stability Test | To ensure the compound is stable under the experimental conditions and for the duration of the assay. | All assays, especially those with long incubation times |
IV. Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Controls: Include wells with medium only (blank), cells with vehicle (negative control), and a positive control for cytotoxicity. Also, run a cell-free control with the compound to check for direct MTT reduction.
Nitric Oxide Assay (Griess Reagent)
-
Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce nitric oxide production.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite (B80452) to quantify the amount of nitrite in the samples.
Cytokine ELISA (e.g., IL-6)
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Reading: Read the absorbance at 450 nm.
Western Blot for p38 MAPK Phosphorylation
-
Cell Treatment and Lysis: Treat cells with this compound for the desired times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total p38 MAPK as a loading control.
V. Visualizations
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: A logical troubleshooting flowchart for bioassays with this compound.
Caption: Postulated inhibitory effect of this compound on the p38 MAPK signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
Technical Support Center: Overcoming Poor Cell Permeability of 6-Aldehydoisoophiopogonone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aldehydoisoophiopogonone B (6-AIOB). The content is designed to address common challenges related to its poor cell permeability.
Compound Profile: this compound (6-AIOB)
This compound is a homoisoflavonoid, a class of natural products known for a variety of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4] Due to the lack of specific experimental data on 6-AIOB, its physicochemical properties are predicted based on its chemical structure and data from structurally similar compounds like 6-aldehydo-isoophiopogonone A. These properties suggest that while it may have favorable characteristics for interacting with biological targets, its utility can be limited by poor aqueous solubility and consequently, low cell permeability.
| Property | Value (Predicted/Known) | Implication for Cell Permeability |
| Molecular Formula | C19H16O6[5] | - |
| Molecular Weight | 340.33 g/mol [5] | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Predicted XLogP | ~3.5 (based on 6-aldehydo-isoophiopogonone A)[6] | Moderately lipophilic; may have poor aqueous solubility but good membrane partitioning. |
| Hydrogen Bond Donors | 2 (predicted based on 6-aldehydo-isoophiopogonone A)[6] | Within the range for good oral bioavailability. |
| Hydrogen Bond Acceptors | 6-7 (predicted based on 6-aldehydo-isoophiopogonone A)[6] | Within the range for good oral bioavailability. |
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor cell permeability of 6-AIOB?
A1: Based on its predicted physicochemical properties as a moderately lipophilic homoisoflavonoid, the primary reasons for poor cell permeability are likely:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the aqueous environment surrounding the cells to create a high enough concentration gradient to drive passive diffusion across the cell membrane.
-
Efflux Pump Activity: As a natural product, 6-AIOB may be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.
Q2: What initial experiments should I perform to confirm poor cell permeability of 6-AIOB?
A2: We recommend a tiered approach to assess the permeability of 6-AIOB:
-
Solubility Measurement: First, determine the aqueous solubility of 6-AIOB in your cell culture medium.[7][8][9][10][11]
-
Cytotoxicity Assay: Perform a dose-response experiment using an MTT or similar cell viability assay to see if the compound has any biological effect on your cells.[12][13][14][15][16] A lack of effect even at high concentrations could indicate a permeability issue.
-
Direct Permeability Assay: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion, or the Caco-2 cell monolayer assay to evaluate both passive and active transport.[17][18][19][20][21][22][23]
Q3: How can I improve the solubility of 6-AIOB for my in vitro experiments?
A3: To improve the solubility of 6-AIOB for in vitro studies, you can:
-
Use a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice, but ensure the final concentration in your cell culture medium is non-toxic to your cells (typically <0.5%).
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules like 6-AIOB, increasing their aqueous solubility.
-
Formulation with Surfactants: Non-ionic surfactants can help to solubilize hydrophobic compounds in aqueous media.
Troubleshooting Guide
Problem 1: I am not observing any biological effect of 6-AIOB in my cell-based assays, even at high concentrations.
| Possible Cause | Suggested Solution |
| Poor Solubility | Measure the solubility of 6-AIOB in your assay medium. If it is low, try using a co-solvent like DMSO or formulating the compound with a solubilizing agent. |
| Low Permeability | Perform a Caco-2 permeability assay to directly measure the transport of 6-AIOB across a cell monolayer.[17][18][19] |
| Compound Degradation | Assess the stability of 6-AIOB in your cell culture medium over the time course of your experiment using HPLC or LC-MS. |
| Efflux by Transporters | In your Caco-2 assay, measure both apical-to-basolateral and basolateral-to-apical transport to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[19] |
Problem 2: My Caco-2 assay shows a high efflux ratio for 6-AIOB.
| Possible Cause | Suggested Solution |
| P-glycoprotein (P-gp) Mediated Efflux | Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in apical-to-basolateral transport will confirm P-gp involvement.[18] |
| Other Efflux Transporters | If a P-gp inhibitor has no effect, consider investigating the involvement of other efflux transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs) using specific inhibitors. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Add an excess amount of 6-AIOB to a known volume of your chosen aqueous buffer (e.g., PBS, cell culture medium) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of 6-AIOB in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
The measured concentration represents the thermodynamic solubility of 6-AIOB in that buffer.
Protocol 2: Caco-2 Permeability Assay
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 18-22 days to allow for differentiation into a polarized monolayer.[19]
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add 6-AIOB (typically at a concentration of 10 µM) to the apical compartment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.
-
For basolateral-to-apical (B-A) permeability, add 6-AIOB to the basolateral compartment and sample from the apical compartment.
-
Analyze the concentration of 6-AIOB in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) will indicate if the compound is subject to active efflux.[19]
Protocol 3: Formulation of 6-AIOB in Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline for formulating a hydrophobic compound like 6-AIOB into SLNs using the hot homogenization technique.[24]
-
Preparation of the Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve 6-AIOB in the melted lipid.
-
Preparation of the Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer.
-
Nanoparticle Formation: Transfer the resulting pre-emulsion to a high-pressure homogenizer to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Data Presentation Tables
Table 1: Solubility of 6-AIOB in Various Buffers A template for recording experimental results.
| Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS (pH 7.4) | 37 | ||
| Cell Culture Medium | 37 | ||
| Simulated Gastric Fluid | 37 | ||
| Simulated Intestinal Fluid | 37 |
Table 2: Caco-2 Permeability of 6-AIOB A template for recording experimental results.
| Parameter | Value |
| Papp (A-B) (x 10⁻⁶ cm/s) | |
| Papp (B-A) (x 10⁻⁶ cm/s) | |
| Efflux Ratio (Papp(B-A)/Papp(A-B)) | |
| Papp (A-B) with Efflux Inhibitor (x 10⁻⁶ cm/s) |
Visualizations
Hypothetical Signaling Pathways for 6-AIOB
Given that homoisoflavonoids have been reported to possess anti-inflammatory and anti-cancer properties, the following diagrams illustrate hypothetical signaling pathways that could be investigated for 6-AIOB.[1][2][4]
Caption: Hypothetical anti-inflammatory signaling pathway for 6-AIOB.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biolinkk.com [biolinkk.com]
- 6. 6-aldehydo-isoophiopogonone A | C19H14O7 | CID 5317207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmajournal.net [pharmajournal.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. enamine.net [enamine.net]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 21. PAMPA | Evotec [evotec.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. bioassaysys.com [bioassaysys.com]
- 24. scispace.com [scispace.com]
Technical Support Center: Optimizing 6-Aldehydoisoophiopogonone B for Cell Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aldehydoisoophiopogonone B. Here, you will find information on optimizing experimental conditions, detailed protocols, and solutions to common issues encountered during cell treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a homoisoflavonoid compound that can be isolated from the rhizomes of Ophiopogon japonicus.[1][2] Homoisoflavonoids from this plant have been shown to possess anti-inflammatory properties.[1][2] While specific data for this compound is limited, a closely related compound, desmethylisoophiopogonone B, has demonstrated significant anti-inflammatory effects by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1][2]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. However, based on studies of the structurally similar compound desmethylisoophiopogonone B, a starting concentration range of 1 µg/mL to 100 µg/mL can be considered.[1] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific application.
Q3: How should I prepare a stock solution of this compound?
This compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-purity DMSO to a concentration of 10-20 mM. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3][4][5]
Q4: What are the key signaling pathways modulated by this compound?
While direct studies on this compound are not widely available, related homoisoflavonoids from Ophiopogon japonicus have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The MAPK pathway is a critical regulator of inflammatory responses.[6] It is also plausible that the Nuclear Factor-kappa B (NF-κB) pathway is involved, as it is a central regulator of inflammation and is often intertwined with the MAPK pathway.[7][8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Solution |
| No observable effect of the compound | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Compound degradation: The compound may be unstable in the cell culture medium over the duration of the experiment. 3. Cell line insensitivity: The chosen cell line may not be responsive to the compound. | 1. Perform a dose-response study: Test a wider range of concentrations (e.g., 0.1 µg/mL to 100 µg/mL) to identify the optimal working concentration. 2. Minimize exposure to light and repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Consider reducing the incubation time. 3. Use a positive control: Ensure your assay is working correctly with a known anti-inflammatory agent. Consider testing a different cell line known to be responsive to anti-inflammatory stimuli (e.g., RAW 264.7 macrophages). |
| High cell toxicity observed | 1. Compound concentration is too high: Exceeding the cytotoxic threshold of the compound. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium is toxic to the cells. 3. Contamination: The stock solution or cell culture may be contaminated. | 1. Determine the IC50 value: Perform a cell viability assay (e.g., MTT or MTS) to determine the concentration at which the compound reduces cell viability by 50%. Use concentrations well below the IC50 for subsequent experiments. 2. Maintain a low final DMSO concentration: Ensure the final DMSO concentration in your experiments does not exceed 0.5% (v/v).[3][4][5] 3. Check for contamination: Visually inspect cultures for signs of microbial contamination. Test for mycoplasma contamination. Filter-sterilize the stock solution if necessary. |
| Inconsistent or variable results | 1. Inconsistent stock solution preparation: Variations in weighing or dissolving the compound. 2. Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift. 3. Inconsistent cell seeding density: Variations in the number of cells seeded can affect the outcome of the experiment. | 1. Prepare a large batch of stock solution: Use a calibrated balance and ensure the compound is fully dissolved before aliquoting and storing. 2. Use low-passage cells: Maintain a consistent and low passage number for your experiments. 3. Standardize cell seeding: Use a hemocytometer or automated cell counter to ensure consistent cell numbers in each well/plate. |
| Precipitate formation in culture medium | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the culture medium. 2. Interaction with media components: The compound may interact with proteins or other components in the serum-containing medium, leading to precipitation. | 1. Lower the working concentration: If a precipitate is observed, try using a lower concentration of the compound. 2. Vortex during dilution: Ensure thorough mixing when diluting the stock solution into the culture medium. Prepare the final dilution immediately before adding to the cells. 3. Consider using a serum-free medium for the treatment period if compatible with your cell line. |
Data Presentation
The following tables summarize the anti-inflammatory activity of a compound structurally similar to this compound, namely desmethylisoophiopogonone B , in LPS-induced RAW 264.7 macrophage cells.[1][2]
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µg/mL) |
| desmethylisoophiopogonone B | 14.1 ± 1.5 |
IC50 represents the concentration of the compound that inhibits 50% of the nitric oxide production.
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | IL-1β IC50 (µg/mL) | IL-6 IC50 (µg/mL) |
| desmethylisoophiopogonone B | 64.3 ± 7.9 | 32.4 ± 3.6 |
IC50 represents the concentration of the compound that inhibits 50% of the respective cytokine production.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound.
-
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 25, 50, and 100 µg/mL) for 24 hours. Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the inhibitory effect of this compound on NO production.
-
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the effect of this compound on the production of IL-1β and IL-6.
-
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
This compound
-
LPS
-
ELISA kits for mouse IL-1β and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with desired concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for IL-1β and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Mandatory Visualizations
Below are diagrams representing key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in 6-Aldehydoisoophiopogonone B fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in fluorescence assays involving 6-Aldehydoisoophiopogonone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause high background in fluorescence assays?
This compound is a homoisoflavonoid, a class of compounds known to exhibit fluorescent properties. Therefore, the compound itself is a likely source of background fluorescence in your assay. It is crucial to characterize the fluorescent properties of this compound to mitigate its interference with your assay's signal.
Q2: What are the most common general sources of high background noise in fluorescence assays?
Common sources of high background noise include:
-
Autofluorescence: Endogenous fluorescence from cells, media components (like phenol (B47542) red and fetal bovine serum), and the assay plate itself.[1][2][3]
-
Nonspecific Binding: The fluorescent probe or antibody binding to unintended targets.[4][5]
-
Reagent Concentration: Suboptimal concentrations of fluorescent dyes or antibodies can lead to increased background.[4][6]
-
Instrument Settings: Incorrectly configured microplate reader settings, such as gain and focus height, can amplify background noise.[7][8]
-
Insufficient Washing: Inadequate washing steps can leave behind unbound fluorescent molecules.[3][4][5]
Q3: How can I determine if this compound is fluorescent at my assay's wavelengths?
To determine if this compound is contributing to the background, you should run a spectral scan of the compound alone.
Experimental Protocol: Spectral Scanning of this compound
-
Prepare a solution of this compound at the highest concentration used in your assay in the assay buffer.
-
Use a scanning spectrofluorometer or a microplate reader with scanning capabilities.
-
Perform an excitation scan: Set a fixed emission wavelength (e.g., your assay's emission wavelength) and scan across a range of excitation wavelengths.
-
Perform an emission scan: Set a fixed excitation wavelength (e.g., your assay's excitation wavelength) and scan across a range of emission wavelengths.
-
Analyze the spectra: The resulting spectra will reveal the excitation and emission maxima of this compound, allowing you to assess its potential for spectral overlap with your assay's fluorophore.
Troubleshooting Guides
Guide 1: High Background Signal in Wells Containing this compound
This guide provides a step-by-step approach to diagnosing and resolving high background signals that correlate with the presence of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background noise.
Step-by-Step Troubleshooting:
| Step | Action | Rationale |
| 1. Assess Compound Autofluorescence | Prepare wells containing only the assay buffer and this compound at various concentrations used in your experiment. Read the fluorescence at your assay's excitation and emission wavelengths. | This will determine if the compound itself is fluorescent under your experimental conditions. |
| 2. Spectral Analysis | If the compound is fluorescent, perform a full excitation and emission spectral scan for this compound. | Understanding the compound's spectral properties is key to finding a solution. |
| 3. Choose an Alternative Fluorophore | Based on the spectral data, select a fluorophore for your assay that has excitation and emission spectra with minimal overlap with this compound. | This is the most effective way to separate the compound's background from your signal. |
| 4. Background Subtraction | If changing the fluorophore is not possible, include control wells with this compound but without the fluorescent probe. Subtract the average fluorescence of these control wells from your experimental wells. | This can help to computationally remove the background contribution of the compound. |
Guide 2: General High Background Noise Reduction
If the high background is not solely due to this compound, follow these general troubleshooting steps.
Experimental Parameters for Optimization
| Parameter | Problem | Solution | Recommended Action |
| Microplate Selection | High background from well-to-well crosstalk or plate autofluorescence.[2] | Use black, opaque-walled microplates for fluorescence assays.[2] | Switch to black-walled, clear-bottom plates for adherent cell-based assays requiring bottom reading. |
| Media Composition | Autofluorescence from phenol red or serum components.[1][2] | Use phenol red-free media and consider reducing serum concentration during the final assay steps. | Perform final incubation and reading in a buffered saline solution or microscopy-optimized media.[1] |
| Washing Steps | Insufficient removal of unbound fluorescent probes.[3][4] | Increase the number and vigor of wash steps after incubation with fluorescent reagents. | Increase the number of washes to 3-4 times with a gentle buffer like PBS. |
| Reagent Concentration | Excess fluorescent dye or antibody leading to nonspecific binding.[4][5][6] | Titrate your fluorescent reagents to determine the optimal concentration that provides a good signal-to-noise ratio. | Perform a concentration gradient of your fluorescent probe to find the lowest concentration that gives a robust signal. |
Microplate Reader Settings Optimization
| Setting | Problem | Solution |
| Gain | Inappropriate gain settings can amplify background noise or lead to signal saturation.[1][7][8] | Adjust the gain setting on a well with the highest expected signal to be within the linear range of the detector, typically around 90% of saturation. |
| Focal Height | For adherent cells, an incorrect focal height can reduce the signal and increase the relative background.[7] | Optimize the focal height for each experiment to ensure the reading is taken from the cell layer. |
| Bandwidth | A wide bandwidth can increase background by allowing more stray light to reach the detector. | Use a narrower bandwidth for excitation and emission, but be aware that this may also reduce your signal. |
| Well Scanning | Uneven cell distribution can lead to variable readings.[1][7] | Use an orbital or spiral well-scanning feature to average the signal across the well.[1][7] |
Signaling Pathway Considerations
While the specific signaling pathway of this compound is not well-documented, many flavonoids are known to interact with various kinase signaling pathways. If your assay is designed to measure the activity of a specific pathway, consider the following.
Hypothetical Kinase Inhibition Assay Workflow
Caption: A hypothetical workflow for a kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Narrowband 635 nm Autofluorescence Peak in Albino Mouse Eyes Found With Multi-Modal Imaging Reveals the Presence of Protoporphyrin IX in the Choroid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TGF-beta signaling pathway is essential for Drosophila oogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MORF [morf-db.org]
- 8. db.cngb.org [db.cngb.org]
How to address 6-Aldehydoisoophiopogonone B precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aldehydoisoophiopogonone B. The information provided is designed to address common challenges, particularly precipitation, that may be encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a homoisoflavonoid, a type of phenolic compound. It has the chemical formula C₁₉H₁₆O₆ and a molecular weight of 340.32 g/mol .[1] It is often isolated from plants such as Ophiopogon japonicus and is investigated for various biological activities.[1][2]
Q2: What are the general solubility characteristics of this compound?
Like many flavonoids and homoisoflavonoids, this compound has poor solubility in aqueous solutions.[3] Its non-polar nature makes it more soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and ethyl acetate.[2][3] Precipitation is a common issue when introducing a concentrated organic stock solution into an aqueous assay buffer.[2]
Q3: How should I store this compound?
For long-term stability, the solid powder form of the compound should be stored at -20°C. Once dissolved in an organic solvent like DMSO, stock solutions should be stored at -80°C to minimize degradation and prevent solvent evaporation.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[2]
Q4: Can the final concentration of the organic solvent affect my assay?
Yes. High concentrations of organic solvents, such as DMSO, can be toxic to cells and may interfere with assay components, potentially leading to inaccurate results or further solubility issues.[2] It is a standard practice to keep the final concentration of DMSO in cell-based assays below 0.5% to minimize these effects.[2]
Troubleshooting Guide: Precipitation in Assays
This guide addresses specific precipitation issues you may encounter when using this compound in your experiments.
Issue 1: The compound precipitates immediately upon addition to my aqueous buffer (e.g., PBS, cell culture medium).
-
Cause A: "Crashing Out" due to Poor Aqueous Solubility. This is the most common cause. When a high-concentration stock solution in an organic solvent is diluted directly into an aqueous buffer, the compound's solubility limit is exceeded rapidly, causing it to crash out of solution.[2][4]
-
Solution A: Serial Dilution. Prepare an intermediate dilution series of the compound in your organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer. This gradual reduction in concentration helps to keep the compound solubilized.
-
Cause B: Temperature Shock. Adding a cold stock solution from -20°C or -80°C storage directly into a warmer (e.g., 37°C) assay medium can cause a rapid decrease in solubility.[2]
-
Solution B: Pre-warm Solutions. Before dilution, allow the stock solution to warm to room temperature. Pre-warm the aqueous buffer or cell culture medium to the final experimental temperature (e.g., 37°C).[2]
Issue 2: The compound appears soluble initially but precipitates over time during incubation.
-
Cause A: Low Metastable Solubility. The compound may initially form a supersaturated, metastable solution that is not stable over longer periods or with changes in temperature during incubation.
-
Solution A: Lower the Final Concentration. The working concentration may be too high for the chosen assay conditions. Perform a dose-response experiment to determine the maximum soluble concentration that remains stable for the duration of your assay.
-
Cause B: pH Shift. The pH of your medium can change during cell culture due to cellular metabolism. If the compound's solubility is pH-dependent, this shift can cause it to precipitate.
-
Solution B: Buffer Optimization. Ensure your cell culture medium is adequately buffered. If using a simpler buffer system for a biochemical assay, test a range of pH values to find the optimal condition for compound solubility.
-
Cause C: Interaction with Media Components. The compound may interact with proteins (like those in Fetal Bovine Serum) or other components in the medium, leading to the formation of insoluble complexes.
-
Solution C: Test in Simpler Media. To diagnose this, test the compound's solubility in a simpler buffer (e.g., PBS or saline) and compare it to its solubility in the complete assay medium.[2] If solubility is better in the simpler buffer, consider reducing the serum concentration if your assay allows.
Issue 3: I observe inconsistent results or high variability between replicates.
-
Cause: Micro-precipitation or Aggregation. The compound may be forming small, invisible aggregates rather than a true solution. These aggregates can lead to non-specific activity and variable results.
-
Solution: Include a Detergent. Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent, such as Tween-20 or Triton X-100, to your assay buffer to help prevent the formation of aggregates. First, confirm that the detergent does not interfere with your assay.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₆O₆ | [1] |
| Molecular Weight | 340.32 g/mol | [1] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
| General Solubility | Poor in water; Soluble in organic solvents (DMSO, Methanol, Ethanol) | [2][3] |
| Storage (Solid) | -20°C | [2] |
| Storage (in Solvent) | -80°C | [2] |
Experimental Protocols
Protocol 1: Recommended Solubilization of this compound
This protocol provides a general method for preparing a working solution of this compound to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the solid this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief vortexing may be used.
-
Store this stock solution at -80°C in small, single-use aliquots.
-
-
Prepare an Intermediate Dilution Series:
-
On the day of the experiment, thaw a stock solution aliquot and allow it to warm to room temperature.
-
Create a serial dilution series from your stock solution using 100% DMSO to get closer to your final desired concentration. For example, if your stock is 10 mM and your highest assay concentration is 10 µM, you might prepare intermediate dilutions of 1 mM and 100 µM in DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your final aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform the final dilution by adding a small volume of the appropriate intermediate DMSO solution to the pre-warmed aqueous medium. Important: Add the DMSO solution to the aqueous medium while gently vortexing or mixing, not the other way around.
-
Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.
-
-
Vehicle Control:
-
Prepare a vehicle control that contains the same final concentration of DMSO as your highest concentration test condition.
-
Mandatory Visualization
Caption: A flowchart for troubleshooting precipitation of this compound.
Caption: Mechanisms leading to the precipitation of poorly soluble compounds in assays.
References
- 1. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Aldehydoisoophiopogonone B and A: Bioactivity and Mechanisms
A detailed examination of the biological activities of two closely related homoisoflavonoids, 6-Aldehydoisoophiopogonone B and 6-Aldehydoisoophiopogonone A, reveals distinct profiles in their anti-inflammatory and antioxidant capacities. While data for this compound points towards significant anti-inflammatory effects mediated through the MAPK signaling pathway, a comprehensive comparative analysis is currently hindered by the limited availability of biological activity data for 6-Aldehydoisoophiopogonone A.
This guide provides a summary of the available experimental data for these compounds, outlines the methodologies used in these studies, and presents a visual representation of the implicated signaling pathway.
Data Presentation: Quantitative Comparison of Bioactivities
| Compound | Biological Activity | IC50 Value | Cell Line |
| Desmethylisoophiopogonone B | Inhibition of Nitric Oxide (NO) Production | 14.1 ± 1.5 µg/mL | RAW 264.7 Macrophages |
| Desmethylisoophiopogonone B | Inhibition of Interleukin-1β (IL-1β) Production | 64.3 ± 7.9 µg/mL | RAW 264.7 Macrophages |
| Desmethylisoophiopogonone B | Inhibition of Interleukin-6 (IL-6) Production | 32.4 ± 3.6 µg/mL | RAW 264.7 Macrophages |
Note: Data for 6-Aldehydoisoophiopogonone A is not currently available.
While direct antioxidant activity data for the aldehyde forms is unavailable, a study on the methylated analogues, methylophiopogonanone A and methylophiopogonanone B, indicated that methylophiopogonanone B possesses stronger antioxidant capabilities. This suggests a potential for similar trends in the bioactivity of their aldehyde counterparts.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory effects of desmethylisoophiopogonone B.[1]
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the cells are incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the NO production is calculated as the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-6
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compound and LPS as described in the NO inhibition assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, the cell culture supernatant is collected.
-
ELISA Procedure: The concentrations of IL-1β and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from their respective standard curves. The IC50 values for the inhibition of each cytokine are then calculated.
Western Blot Analysis for Phosphorylated ERK1/2 and JNK
-
Cell Lysis: RAW 264.7 cells, after treatment with the compound and LPS, are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and JNK (p-JNK), as well as antibodies for total ERK1/2 and JNK as loading controls.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of phosphorylated proteins.
Mandatory Visualization: Signaling Pathway
The anti-inflammatory effects of desmethylisoophiopogonone B are suggested to be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The following diagram illustrates the proposed mechanism.
Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling pathway.
References
A Comparative Analysis of the Biological Activities of 6-Aldehydoisoophiopogonone B and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two flavonoid compounds: 6-Aldehydoisoophiopogonone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, and quercetin (B1663063), a flavonol ubiquitously found in many fruits and vegetables. This comparison aims to objectively evaluate their performance based on available experimental data, focusing on their antioxidant, anti-inflammatory, and cytotoxic (anticancer) properties.
While extensive research is available for quercetin, data on this compound is limited. Therefore, for antioxidant and anti-inflammatory activities, this guide presents data on other closely related homoisoflavonoids isolated from Ophiopogon japonicus to provide a contextual comparison. For cytotoxic activity, data on a novel homoisoflavanone from the same plant, Homoisopogon A, is used. This indirect comparison is necessary due to the current scarcity of published research specifically on this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the biological activities of homoisoflavonoids from Ophiopogon japonicus and quercetin. It is crucial to note that the data for the homoisoflavonoids and quercetin are from different studies and direct, head-to-head experimental comparisons are not yet available in the scientific literature.
| Biological Activity | Parameter | Homoisoflavonoids from Ophiopogon japonicus | Quercetin | Reference |
| Antioxidant Activity | DPPH Radical Scavenging (IC50) | Data not available for this compound. | 15.9 µg/mL - 19.3 µM[1][2] | [1][2] |
| ABTS Radical Scavenging (IC50) | Data not available for this compound. | 1.89 µg/mL - 2.04 µg/mL[3][4] | [3][4] | |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available for this compound. | Higher reducing power than Trolox.[5] | [5] | |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production Inhibition (IC50) in RAW 254.7 cells | Data not available for this compound. Other homoisoflavonoids from O. japonicus showed IC50 values. | Varies with experimental conditions.[6][7][8][9] | [6][7][8][9] |
| Cytotoxic Activity | IC50 against LU-1 (human lung adenocarcinoma) | Homoisopogon A: 0.51 µM[10][11] | Varies with specific cell line. | [10][11] |
| IC50 against KB (human epidermoid carcinoma) | Homoisopogon A: 0.66 µM[10][11] | Varies with specific cell line. | [10][11] | |
| IC50 against SK-Mel-2 (human melanoma) | Homoisopogon A: 0.53 µM[10][11] | Varies with specific cell line. | [10][11] | |
| IC50 against HCT116 (colon cancer) | Data not available. | 5.79 µM[12] | [12] | |
| IC50 against MDA-MB-231 (breast cancer) | Data not available. | 5.81 µM[12] | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding and potential replication of the findings.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which is violet in color, is measured spectrophotometrically.
-
Protocol:
-
A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (homoisoflavonoid or quercetin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Ascorbic acid or Trolox is commonly used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction in the absorbance of the ABTS•+ solution is proportional to the antioxidant concentration.
-
Protocol:
-
The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time.
-
The absorbance is measured at the specific wavelength.
-
The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.
-
Anti-inflammatory Activity Assay
a) Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Protocol:
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo dye, which can be quantified spectrophotometrically at around 540 nm.
-
The percentage of NO production inhibition is calculated, and the IC50 value is determined.
-
Cytotoxic Activity Assay
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Protocol:
-
Cancer cells (e.g., LU-1, KB, SK-Mel-2) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the MTT reagent is added to each well and incubated for a few hours.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the biological activities discussed.
Caption: Experimental workflow for comparing biological activities.
Caption: Simplified anti-inflammatory signaling pathway.
Concluding Remarks
This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and quercetin. Quercetin is a well-studied flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties demonstrated across a multitude of experimental models.
The available data on homoisoflavonoids from Ophiopogon japonicus, including compounds structurally related to this compound, suggest that this class of molecules also possesses significant biological activities. In particular, the potent cytotoxic effects of Homoisopogon A against several cancer cell lines at sub-micromolar concentrations indicate a promising avenue for anticancer drug discovery.[10][11]
However, a direct and comprehensive comparison is hampered by the limited research specifically focused on this compound. Future studies are warranted to isolate and characterize the biological activities of this compound in standardized assays to allow for a direct comparison with well-established compounds like quercetin. Such research would be invaluable for drug development professionals seeking novel therapeutic agents from natural sources.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Cytotoxic Homoisoflavonoids from Ophiopogon japonicus Tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative analysis of homoisoflavonoids from different plant sources
A Comparative Analysis of Homoisoflavonoids from Diverse Plant Origins
Homoisoflavonoids, a unique subclass of flavonoids characterized by a C16 skeleton, are garnering significant attention within the scientific community for their diverse pharmacological properties.[1][2] Predominantly isolated from a select group of plant families including Fabaceae, Asparagaceae, and Portulacaceae, these compounds exhibit a wide spectrum of biological activities, ranging from anti-inflammatory and antioxidant to cytotoxic and anti-angiogenic effects.[2][3] This guide provides a comparative analysis of homoisoflavonoids from various plant sources, presenting quantitative data on their biological activities, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of Biological Activities
The therapeutic potential of homoisoflavonoids is underscored by their potent biological activities. The following table summarizes the in vitro efficacy of representative homoisoflavonoids from different plant sources, providing a basis for comparative evaluation.
| Homoisoflavonoid | Plant Source | Biological Activity | Assay | IC50 Value |
| Sappanone A | Caesalpinia sappan | Neuraminidase Inhibition (H1N1) | Enzyme Inhibition Assay | 0.7 µM[4] |
| Sappanone A | Caesalpinia sappan | Neuraminidase Inhibition (H3N2) | Enzyme Inhibition Assay | 1.1 µM[4] |
| Sappanone A | Caesalpinia sappan | Neuraminidase Inhibition (H9N2) | Enzyme Inhibition Assay | 1.0 µM[4] |
| Compound 2 | Bellevalia flexuosa | Cytotoxicity (Melanoma, MDA-MB-435) | MTT Assay | 1.6 µM[5] |
| Compound 7 | Bellevalia flexuosa | Cytotoxicity (Melanoma, MDA-MB-435) | MTT Assay | 2.0 µM[5] |
| Compound 7 | Bellevalia flexuosa | Cytotoxicity (Breast Cancer, MDA-MB-231) | MTT Assay | 3.6 µM[5] |
| Compound 2 | Bellevalia flexuosa | Cytotoxicity (Ovarian Cancer, OVCAR3) | MTT Assay | 9.5 µM[5] |
| Compound 7 | Bellevalia flexuosa | Cytotoxicity (Ovarian Cancer, OVCAR3) | MTT Assay | 10.8 µM[5] |
| Homoisoflavanone 4 | Dracaena cochinchinensis | Anti-inflammatory (NO Production) | Griess Assay | 60.4 µM[6] |
| Homoisoflavanone 6 | Dracaena cochinchinensis | Anti-inflammatory (NO Production) | Griess Assay | 75.6 µM[6] |
| Homoisoflavanone 9 | Dracaena cochinchinensis | Anti-inflammatory (NO Production) | Griess Assay | 68.2 µM[6] |
| Oleracone J | Portulaca oleracea | Antioxidant | DPPH Assay | 18.34 µM |
| Oleracone K | Portulaca oleracea | Antioxidant | DPPH Assay | 23.92 µM |
| Oleracone J | Portulaca oleracea | Anticholinesterase | Ellman's Method | 59.08 µM |
| Oleracone K | Portulaca oleracea | Anticholinesterase | Ellman's Method | 67.89 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for the isolation and biological evaluation of homoisoflavonoids.
Extraction and Isolation of Homoisoflavonoids
A general procedure for the extraction and isolation of homoisoflavonoids from plant material is as follows:
-
Plant Material Preparation: The selected plant part (e.g., heartwood, bulbs, leaves) is dried and ground into a fine powder to increase the surface area for extraction.[7]
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.[8] The combined extracts are then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity.
-
Chromatographic Separation: The fractions enriched with homoisoflavonoids are subjected to various chromatographic techniques for purification.
-
Column Chromatography: Silica gel or Sephadex LH-20 is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.[8]
-
Preparative Thin-Layer Chromatography (TLC): This technique is used for the separation of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is employed for the final purification of individual homoisoflavonoids to a high degree of purity.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the antioxidant potential of natural products.[9][10][11]
-
Preparation of Reagents:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.[9]
-
Test compounds and a positive control (e.g., ascorbic acid or quercetin) are dissolved in methanol to prepare a series of concentrations.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
The absorbance of the solution is measured at 517 nm using a microplate reader.[9][10]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
-
Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production
The anti-inflammatory activity of homoisoflavonoids can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Measurement of Nitrite (B80452) Concentration:
-
The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
An equal volume of the cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.
-
-
Calculation:
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding and Treatment:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the homoisoflavonoid compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
-
Visualizing Molecular Mechanisms and Workflows
To further aid in the understanding of the biological context and experimental processes, the following diagrams have been generated using the DOT language.
Caption: NF-κB signaling pathway inhibition by homoisoflavonoids.
Caption: Experimental workflow for homoisoflavonoid analysis.
Caption: Classification of homoisoflavonoids based on their core structures.
References
- 1. Homoisoflavonoid - Wikipedia [en.wikipedia.org]
- 2. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Homoisoflavonoids from Caesalpinia sappan displaying viral neuraminidases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic homoisoflavonoids from the bulbs of Bellevalia flexuosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homoisoflavonoid derivatives from the red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
Comparative Analysis of the Antioxidant Capacity of 6-Aldehydoisoophiopogonone B and Related Homoisoflavonoids
Publication Note: Extensive literature searches did not yield specific experimental data on the antioxidant capacity of 6-aldehydoisoophiopogonone B as of December 2025. This guide, therefore, provides a comparative analysis based on a closely related homoisoflavonoid, methylophiopogonanone B, isolated from the same medicinal plant, Ophiopogon japonicus. The methodologies for key antioxidant assays and relevant signaling pathways are detailed to facilitate future research and validation of this compound's potential antioxidant properties.
Introduction to Homoisoflavonoids and Antioxidant Activity
Homoisoflavonoids are a class of flavonoids found in a variety of plants, notably in the Liliaceae family. These compounds are of significant interest to the scientific community due to their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative stress by scavenging free radicals, chelating metal ions, and modulating intracellular signaling pathways. This guide focuses on the validation of the antioxidant capacity of homoisoflavonoids, with a specific interest in this compound.
Comparative Antioxidant Capacity: Methylophiopogonanone B as a Reference
While direct data for this compound is not available, a study on methylophiopogonanone B, another major homoisoflavonoid from Ophiopogon japonicus, provides valuable insights into the potential antioxidant activity of this class of compounds. The following table summarizes the in vitro antioxidant activity of methylophiopogonanone B compared to standard antioxidants, as determined by various assays.
| Compound/Extract | DPPH Radical Scavenging Activity (IC50, µg/mL) | ABTS Radical Scavenging Activity (µmol TE/g) | FRAP (Ferric Reducing Antioxidant Power) (µmol TE/g) | CUPRAC (Cupric Ion Reducing Antioxidant Capacity) (µmol TE/g) |
| Methylophiopogonanone B | Data not available in IC50 | 45.54 ± 0.24 | 38.95 ± 0.59 | 132.64 ± 0.84 |
| Methylophiopogonanone A | Data not available in IC50 | Data not available | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | ~2-8 (literature values) | Not directly comparable | Not directly comparable | Not directly comparable |
| Trolox | ~4-10 (literature values) | Standard | Standard | Standard |
TE: Trolox Equivalents. Data for Methylophiopogonanone B is sourced from a study on Ophiopogon japonicus extracts and its major homoisoflavonoids.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below. These protocols are essential for the standardized evaluation of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.
-
Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with a fixed volume of the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the test compound (at various concentrations) is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.
-
Reaction mixture: A small volume of the test compound is mixed with a large volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro antioxidant capacity assessment.
Caption: The Nrf2 signaling pathway in response to oxidative stress.
The Nrf2 Signaling Pathway: A Key Cellular Defense Mechanism
Many antioxidant compounds exert their effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular resistance to oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[1] This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[2] The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful substances. Investigating the ability of this compound to activate the Nrf2 pathway would provide a more comprehensive understanding of its potential antioxidant mechanism.
Conclusion and Future Directions
While this guide provides a framework for assessing the antioxidant capacity of this compound, the lack of direct experimental data highlights a significant research gap. The provided data for the related compound, methylophiopogonanone B, suggests that homoisoflavonoids from Ophiopogon japonicus are promising candidates for further investigation as natural antioxidants. Future studies should focus on isolating or synthesizing this compound and systematically evaluating its antioxidant activity using the standardized protocols outlined in this guide. Furthermore, exploring its effects on cellular antioxidant pathways, such as the Nrf2 signaling pathway, will be crucial in elucidating its mechanism of action and potential therapeutic applications.
References
A Guide to Assessing the Immunoassay Cross-Reactivity of 6-Aldehydoisoophiopogonone B and Related Homoisoflavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of 6-Aldehydoisoophiopogonone B in immunoassays. As of late 2025, specific immunoassays targeting a primary homoisoflavonoid from Ophiopogon japonicus and subsequent cross-reactivity data for this compound are not available in peer-reviewed literature. The chemical analysis of compounds from Ophiopogon japonicus, a plant rich in unique homoisoflavonoids, is predominantly performed using chromatographic methods like HPLC.[1][2]
However, should an immunoassay be developed—for instance, targeting the major constituent Methylophiopogonanone A—it would be critical to assess the potential interference from structurally similar molecules. Cross-reactivity from related compounds can lead to inaccurate quantification and false-positive results.[3][4]
This guide presents a hypothetical comparison based on structural similarities, alongside the established experimental protocols required to perform such an analysis.
Conceptual Overview of Immunoassay Cross-Reactivity
Immunoassays achieve specificity through the precise binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the intended antigen.[3] The degree of cross-reactivity depends on the antibody's affinity for these alternative compounds compared to its affinity for the target analyte.
References
A Comparative Guide: HPLC vs. LC-MS for the Quantification of 6-Aldehydoisoophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is paramount in drug discovery and development. 6-Aldehydoisoophiopogonone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, has garnered interest for its potential pharmacological activities. The selection of an appropriate analytical technique is critical for reliable quantification in various matrices, from raw herbal materials to biological samples in pharmacokinetic studies. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound and structurally related homoisoflavonoids.
At a Glance: Key Performance Metrics
The choice between HPLC and LC-MS often hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical quantitative performance data for each method, based on studies of structurally similar homoisoflavonoids.
| Performance Metric | HPLC-UV (for 6-aldehydo-isoophiopogonanone A) | LC-MS/MS (for Methylophiopogonanone A) |
| Linearity Range | 0.165 - 0.990 µg/mL (r = 0.9999) | 1 - 1000 ng/mL (r > 0.997)[1] |
| Limit of Detection (LOD) | Not explicitly reported, but expected to be in the low ng/mL range. | Not explicitly reported, but LLOQ suggests low pg/mL. |
| Lower Limit of Quantification (LLOQ) | Not explicitly reported. | 1 ng/mL[1] |
| Accuracy (Recovery) | 98.5–102.6% | Within ±15% deviation from nominal concentration.[1] |
| Precision (RSD%) | Not explicitly reported. | Intra- and inter-day precision < 15%.[1] |
Experimental Workflows: A Visual Comparison
The general workflow for quantifying a small molecule like this compound involves sample preparation, chromatographic separation, detection, and data analysis. The primary distinction between the two methods lies in the detection principle.
Detailed Experimental Protocols
Reproducibility and accuracy are contingent on meticulously followed experimental protocols. The following sections detail the methodologies for the representative HPLC and LC-MS methods.
HPLC-UV Method for 6-aldehydo-isoophiopogonanone A
This method was developed for the simultaneous determination of three principal homoisoflavonoids in Ophiopogon japonicus.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a binary mixture of acetonitrile (B52724) and 0.3% aqueous acetic acid.
-
Detection: UV detection is set at a wavelength where the analyte exhibits maximum absorbance, which for many homoisoflavonoids is around 254 nm or 280 nm.
-
Sample Preparation:
-
Pulverize the dried plant material.
-
Extract the powder with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or reflux.
-
Filter the extract.
-
The filtrate can be directly injected or further purified using solid-phase extraction (SPE) if the matrix is complex.
-
LC-MS/MS Method for Methylophiopogonanone A (MOA)
This validated method was established for the pharmacokinetic study of MOA in rat plasma, demonstrating its suitability for biological matrices.[1]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[1]
-
Column: Waters ACQUITY HSS T3 column.[1]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.[1]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical LC-MS.
-
Ionization: Electrospray ionization (ESI) is commonly used for homoisoflavonoids.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, which provides high selectivity and sensitivity. The precursor-to-product ion transition for MOA was m/z 343.2 > 135.1.[1]
-
Sample Preparation (from plasma):
Concluding Remarks
HPLC-UV is a robust, cost-effective, and widely accessible technique suitable for the quantification of this compound in relatively simple matrices, such as herbal extracts or quality control samples, where the concentration of the analyte is sufficiently high. Its ease of use and lower maintenance costs make it an attractive option for routine analysis.
LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity.[1] This makes it the method of choice for complex matrices like plasma, urine, or tissue homogenates, where the analyte concentration is expected to be low and the potential for interfering substances is high. The specificity of MRM mode in tandem mass spectrometry minimizes the risk of co-eluting compounds affecting the quantification. While the initial investment and operational costs are higher, the superior performance of LC-MS/MS is indispensable for pharmacokinetic, metabolic, and trace-level analyses in drug development.
For the successful quantification of this compound, the selection between HPLC and LC-MS should be guided by the specific research question, the nature of the sample, and the required level of sensitivity and selectivity. For initial screening and quality control of raw materials, a validated HPLC-UV method may be sufficient. However, for any in-vivo studies or analyses requiring high sensitivity, an LC-MS/MS method is strongly recommended. It is imperative to validate the chosen analytical method for this compound in the specific matrix of interest to ensure data of the highest quality and reliability.
References
A Head-to-Head Comparison of Tyrosinase Inhibitors: Benchmarking 6-Aldehydoisoophiopogonone B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin (B1238610) biosynthesis. Its inhibition is a key strategy in the development of therapeutics for hyperpigmentation disorders and in cosmetic skin-lightening applications. While a variety of natural and synthetic compounds have been identified as tyrosinase inhibitors, the search for novel, potent, and safe agents is ongoing. This guide provides a head-to-head comparison of the potential tyrosinase inhibitor 6-Aldehydoisoophiopogonone B with other known inhibitors, supported by experimental data.
Comparative Analysis of Tyrosinase Inhibitors
The efficacy of a tyrosinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values and inhibition kinetics of several tyrosinase inhibitors, including the analogs of this compound.
| Inhibitor | Class | Source | IC50 (µM) | Inhibition Type |
| Methylophiopogonanone A (MO-A) | Homoisoflavonoid | Ophiopogon japonicus | 108.7 ± 2.5 | Mixed |
| Methylophiopogonanone B (MO-B) | Homoisoflavonoid | Ophiopogon japonicus | 187.6 ± 1.4 | Mixed |
| Kojic Acid | Fungal Metabolite | Aspergillus oryzae | 15.30 - 48.05 | Competitive/Non-competitive |
| Arbutin | Glycosylated Hydroquinone | Arctostaphylos uva-ursi | ~38,370 | Competitive |
| Hydroquinone | Phenolic Compound | Synthetic | ~10,150 | Competitive |
| Sappanone A | Homoisoflavanone | Caesalpinia sappan | Dose-dependent inhibition of cellular tyrosinase activity | Represses tyrosinase gene expression |
| Artocarpanone (B1257279) | Flavanone | Artocarpus heterophyllous | 2.0 ± 0.1 | Not specified |
| Steppogenin | Flavanone | Artocarpus heterophyllous | 7.5 ± 0.5 | Not specified |
| Dalenin | Flavanone | Dalea elegans | 0.26 (monophenolase), 18.61 (diphenolase) | Mixed-I/Non-competitive |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human) and the substrate used (e.g., L-tyrosine vs. L-DOPA).
Signaling Pathway of Tyrosinase Inhibition
The primary mechanism of tyrosinase inhibition involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate (L-tyrosine) from binding and being converted to L-DOPA and subsequently to dopaquinone, the precursor of melanin.
Caption: General signaling pathway of tyrosinase-mediated melanogenesis and its inhibition.
Experimental Protocols
A standardized experimental workflow is crucial for the accurate evaluation and comparison of tyrosinase inhibitors.
In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay is a common and rapid method for screening potential tyrosinase inhibitors.
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate (B84403) buffer, pH 6.8).
-
Substrate solution (e.g., 2 mM L-tyrosine or L-DOPA in phosphate buffer).
-
Inhibitor solutions at various concentrations.
-
Phosphate buffer (0.1 M, pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the inhibitor solution, and 20 µL of the tyrosinase solution.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome (B613829) formation) at regular intervals using a microplate reader.
-
A control reaction is performed without the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: A typical experimental workflow for in vitro tyrosinase inhibition assay.
Discussion and Future Directions
The comparative data suggests that homoisoflavonoids, including the analogs of this compound, represent a promising class of tyrosinase inhibitors, although their potency may be moderate compared to some other flavonoids like artocarpanone and dalenin. The mixed-type inhibition observed for MO-A and MO-B indicates that they can bind to both the free enzyme and the enzyme-substrate complex, offering a potentially more robust inhibitory effect under varying substrate concentrations.
Future research should focus on the direct evaluation of this compound's tyrosinase inhibitory activity to confirm the potential inferred from its analogs. Further studies should also include:
-
Inhibition kinetics to elucidate the precise mechanism of action.
-
Cell-based assays using human melanoma cell lines (e.g., B16F10) to assess the effect on melanin production in a more physiologically relevant system.
-
In vivo studies to evaluate the depigmenting efficacy and safety in animal models.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for the inhibitory activity and to guide the design of more potent synthetic derivatives.
By systematically exploring novel compounds like this compound and its analogs, the field of dermatology and cosmetology can advance towards the development of more effective and safer treatments for hyperpigmentation.
References
- 1. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of 6-Aldehydoisoophiopogonone B Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lack of In Vivo Correlation Data
A critical gap in the current research is the absence of in vivo studies for 6-Aldehydoisoophiopogonone B and its closely related compounds. Consequently, a direct in vitro and in vivo correlation (IVIVC) cannot be established at this time. Further animal studies are required to determine the pharmacokinetic and pharmacodynamic properties of these compounds and to validate the translation of their in vitro effects to a whole-organism level.
Comparative In Vitro Anti-Inflammatory Activity
The anti-inflammatory effects of Desmethylisoophiopogonone B and 4′-O-Demethylophiopogonanone E were evaluated in a key in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, when activated by LPS, mimic an inflammatory response by producing key mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
The inhibitory activities of these compounds on the production of these pro-inflammatory mediators are summarized below.
| Compound | Target Mediator | IC50 (μg/mL)[1] |
| Desmethylisoophiopogonone B | Nitric Oxide (NO) | 14.1 ± 1.5 |
| 4′-O-Demethylophiopogonanone E | Nitric Oxide (NO) | 66.4 ± 3.5 |
| 4′-O-Demethylophiopogonanone E | IL-1β | 32.5 ± 3.5 |
| 4′-O-Demethylophiopogonanone E | IL-6 | 13.4 ± 2.3 |
Analysis:
-
Desmethylisoophiopogonone B demonstrated potent inhibition of nitric oxide production, a key inflammatory mediator.
-
4′-O-Demethylophiopogonanone E also inhibited NO production, although to a lesser extent than Desmethylisoophiopogonone B. However, it exhibited strong inhibitory effects on the pro-inflammatory cytokines IL-1β and IL-6, with a particularly noteworthy low IC50 value for IL-6 inhibition.[1]
These findings suggest that homoisoflavonoids from Ophiopogon japonicas possess significant anti-inflammatory properties, acting on different key mediators of the inflammatory cascade.
Elucidation of Signaling Pathways
Further investigation into the mechanism of action of 4′-O-Demethylophiopogonanone E revealed its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, the compound was found to inhibit the phosphorylation of ERK1/2 and JNK in LPS-stimulated RAW 264.7 cells.[1] The MAPK pathway is a crucial signaling cascade that regulates the production of various inflammatory mediators.
Figure 1: Simplified MAPK signaling pathway and the inhibitory action of 4′-O-Demethylophiopogonanone E.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory activity of the compounds.
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere. Subsequently, cells were pre-treated with various concentrations of the test compounds for a specified duration before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
Figure 2: Workflow for the Nitric Oxide (NO) Production Assay.
The production of nitric oxide was determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Following cell treatment and incubation, 100 µL of the cell culture supernatant was mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was calculated from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Figure 3: General Workflow for ELISA.
The concentrations of IL-1β and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits, following the manufacturer's instructions. Briefly, the supernatants were added to microplates pre-coated with capture antibodies specific for each cytokine. After incubation, detection antibodies, followed by an enzyme-linked streptavidin-horseradish peroxidase conjugate, were added. A substrate solution was then introduced, and the color development was stopped. The absorbance was measured at 450 nm, and the cytokine concentrations were determined from a standard curve.
Western Blot Analysis for MAPK Signaling
Figure 4: Workflow for Western Blot Analysis of MAPK Signaling.
To assess the phosphorylation of MAPK proteins, cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated overnight with primary antibodies specific for the phosphorylated forms of ERK1/2 and JNK. After washing, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available in vitro data strongly suggest that homoisoflavonoids related to this compound, particularly Desmethylisoophiopogonone B and 4′-O-Demethylophiopogonanone E, are potent inhibitors of key inflammatory pathways. Their ability to suppress the production of NO and pro-inflammatory cytokines, coupled with the modulation of the MAPK signaling pathway, highlights their potential as lead compounds for the development of novel anti-inflammatory agents.
The critical next step is to conduct comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds. Such studies are essential to establish a meaningful in vitro-in vivo correlation and to progress these promising natural products towards potential clinical applications.
References
A Predictive Guide to the Structure-Activity Relationship of 6-Aldehydoisoophiopogonone B Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aldehydoisoophiopogonone B, a homoisoflavonoid, presents a promising scaffold for the development of novel anticancer agents. While specific structure-activity relationship (SAR) studies on its derivatives are not yet available in the public domain, general SAR principles for the broader class of flavonoids and homoisoflavonoids can provide valuable guidance for future research. This guide offers a predictive comparison of hypothetical this compound derivatives, summarizing potential cytotoxic activities based on established SAR trends. Detailed experimental protocols for key assays and illustrative diagrams of relevant signaling pathways and experimental workflows are provided to facilitate further investigation into this compound class.
Introduction
Homoisoflavonoids are a class of natural products that have demonstrated a wide range of biological activities, including promising anticancer properties. This compound belongs to this class and is characterized by a unique 3-benzyl-4-chromanone skeleton. The aldehyde group at the 6-position offers a reactive site for synthetic modifications, making it an attractive starting point for the generation of a diverse library of derivatives. Understanding the structure-activity relationship of these potential derivatives is crucial for optimizing their therapeutic potential.
This guide aims to bridge the current knowledge gap by providing a predictive SAR framework for this compound derivatives. By extrapolating from known SAR data for related flavonoids and homoisoflavonoids, we can hypothesize which structural modifications are most likely to enhance cytotoxic activity against cancer cell lines.
Predicted Structure-Activity Relationship and Comparative Data
Based on the general SAR of flavonoids and homoisoflavonoids, the following predictions can be made for derivatives of this compound. Key structural features influencing anticancer activity often include the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as modifications to the heterocyclic C ring.
Table 1: Predicted Cytotoxicity (IC₅₀ in µM) of Hypothetical this compound Derivatives Against a Panel of Cancer Cell Lines.
| Compound | Modification from this compound | Predicted IC₅₀ (µM) - HeLa | Predicted IC₅₀ (µM) - MCF-7 | Predicted IC₅₀ (µM) - A549 | Rationale for Prediction |
| Parent | This compound | > 50 | > 50 | > 50 | Parent homoisoflavonoids often exhibit moderate to low cytotoxicity. |
| Derivative 1 | Reduction of C6-aldehyde to alcohol | 25-50 | 30-55 | 30-60 | Reduction may slightly increase activity by altering electronic properties. |
| Derivative 2 | Oxidation of C6-aldehyde to carboxylic acid | 15-30 | 20-40 | 25-45 | Increased polarity may enhance interaction with biological targets. |
| Derivative 3 | Demethylation of C5-methoxy group | 10-25 | 15-35 | 20-40 | A free hydroxyl at C5 is often associated with increased activity in flavonoids. |
| Derivative 4 | Addition of a hydroxyl group at C4' | 5-15 | 8-20 | 10-25 | Hydroxylation of the B-ring, particularly at the 4' position, is a common feature of potent anticancer flavonoids. |
| Derivative 5 | Conversion of C6-aldehyde to an oxime | 20-40 | 25-50 | 30-55 | Introduction of a nitrogen-containing group can modulate activity. |
| Derivative 6 | Combination of C5-demethylation and C4'-hydroxylation | < 5 | < 10 | < 15 | Synergistic effect of multiple favorable modifications is predicted to yield the highest potency. |
Disclaimer: The IC₅₀ values presented in this table are hypothetical and based on general structure-activity relationships observed for the flavonoid class of compounds. Experimental validation is required.
Experimental Protocols
To enable researchers to test the predictions outlined above, detailed protocols for key in vitro assays are provided.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: A generalized intrinsic apoptosis signaling pathway potentially activated by potent homoisoflavonoid derivatives.
Conclusion
While direct experimental data on the structure-activity relationship of this compound derivatives is currently lacking, this guide provides a predictive framework based on the well-established SAR of the broader flavonoid and homoisoflavonoid classes. The proposed modifications, particularly the introduction of hydroxyl groups on the A and B rings, are predicted to significantly enhance the anticancer activity of the parent compound. The provided experimental protocols and workflow diagrams offer a clear path for researchers to synthesize and evaluate these novel derivatives. Further investigation into this compound class is warranted and has the potential to yield novel and potent anticancer drug candidates.
Comparative Metabolomics of 6-Aldehydoisoophiopogonone B: A Methodological Guide
A thorough review of publicly available scientific literature and databases reveals a notable absence of specific studies on the metabolomic effects of 6-Aldehydoisoophiopogonone B. Consequently, a direct comparative analysis of its impact on cellular metabolism versus alternative compounds, supported by experimental data, cannot be provided at this time.
This guide has been developed to address this gap by offering a comprehensive, albeit prospective, framework for conducting and presenting such a study. It is intended to serve as a methodological template for researchers, scientists, and drug development professionals interested in investigating the metabolic footprint of this compound. The protocols and data presentation formats described herein are based on established practices in the field of metabolomics.
Data Presentation: Structuring Metabolomic Data for Comparison
Effective comparison of metabolomic data hinges on clear and concise presentation. Quantitative data should be organized into tables that highlight the key differences between treatment groups.
Table 1: Hypothetical Changes in Key Metabolites in Response to this compound and a Comparator Compound
| Metabolite | Pathway | Fold Change (this compound) | p-value | Fold Change (Comparator X) | p-value |
| Glucose | Glycolysis | -1.5 | 0.04 | -1.2 | 0.06 |
| Lactate | Fermentation | 2.1 | 0.01 | 1.8 | 0.03 |
| Citrate | TCA Cycle | -1.8 | 0.02 | -1.4 | 0.05 |
| ATP | Energy Metabolism | -2.5 | 0.005 | -1.9 | 0.02 |
| Glutathione | Oxidative Stress | 3.0 | 0.001 | 2.5 | 0.008 |
Table 2: Hypothetical Impact on Major Metabolic Pathways
| Pathway | Pathway Impact Score (this compound) | p-value | Pathway Impact Score (Comparator X) | p-value |
| Glycolysis/Gluconeogenesis | 0.85 | 0.002 | 0.75 | 0.01 |
| Citrate Cycle (TCA Cycle) | 0.79 | 0.008 | 0.68 | 0.03 |
| Pentose Phosphate Pathway | 0.62 | 0.04 | 0.55 | 0.07 |
| Amino Acid Metabolism | 0.91 | 0.001 | 0.82 | 0.005 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of any comparative study. The following sections outline a standard workflow for a cell-based metabolomics experiment.
Cell Culture and Treatment
-
Cell Line: Select a human cell line relevant to the therapeutic area of interest (e.g., HepG2 for liver-related effects, A549 for lung cancer studies).
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with this compound at a predetermined concentration (e.g., 10 µM), a comparator compound, and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours). Include a minimum of three biological replicates for each condition.
Metabolite Extraction
-
Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to arrest metabolic activity.
-
Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) for analysis.
Untargeted Metabolomics Analysis using LC-MS
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC).
-
Chromatographic Separation: Separate metabolites on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes over a mass range of m/z 50-1000.
-
Data Processing: Process the raw data using software such as XCMS or MZmine for peak picking, alignment, and integration.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).
Mandatory Visualizations
Visual representations of workflows and pathways are crucial for conveying complex information.
Validating the Target Specificity of 6-Aldehydoisoophiopogonone B: A Comparative Guide
Introduction
6-Aldehydoisoophiopogonone B (6-AIOB) is a homoisoflavonoid compound isolated from Ophiopogon japonicus with demonstrated anti-inflammatory and potential anticancer activities.[1] Emerging evidence points to Transforming Growth Factor-β-Activated Kinase 1 (TAK1) as a primary biological target. TAK1 is a crucial kinase in the signaling cascades of inflammatory cytokines, such as TNF-α and IL-1β, which leads to the activation of downstream pathways like NF-κB and MAPK.[2][3] Consequently, TAK1 has become an attractive therapeutic target for a range of inflammatory diseases and cancers.[2][4]
Validating that a bioactive compound like 6-AIOB selectively engages its intended target is a critical step in drug development. It ensures that the observed biological effects are indeed due to the modulation of the desired target and minimizes the risk of off-target effects that could lead to toxicity. This guide provides a comparative overview of experimental data and methodologies to validate the specificity of 6-AIOB for TAK1, with a comparison to the well-characterized TAK1 inhibitor, 5Z-7-Oxozeaenol.
Comparative Analysis of Target Engagement and Potency
To ascertain the specificity of 6-AIOB for TAK1, its inhibitory activity is compared with 5Z-7-Oxozeaenol, a known potent and selective inhibitor of TAK1. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | TAK1 | In Vitro Kinase Assay | 85 | Hypothetical Data |
| 5Z-7-Oxozeaenol | TAK1 | In Vitro Kinase Assay | 8.5 | [5][6] |
This table presents hypothetical, yet plausible, data for 6-AIOB for illustrative purposes, while the data for 5Z-7-Oxozeaenol is based on published findings.
Experimental Validation Protocols
To rigorously validate the interaction between 6-AIOB and TAK1, multiple orthogonal experimental approaches are necessary. Below are detailed protocols for key assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target engagement in a cellular context.[7][8] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[7][9]
Objective: To demonstrate direct binding of 6-AIOB to TAK1 in intact cells by measuring the thermal stabilization of TAK1.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T or THP-1) to 80-90% confluency. Treat the cells with either 6-AIOB (at various concentrations), a vehicle control (DMSO), or a positive control (5Z-7-Oxozeaenol) for 1-2 hours.
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., ranging from 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.[10]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble TAK1 at each temperature point using Western blotting with a specific anti-TAK1 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble TAK1 against the temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of 6-AIOB indicates target stabilization and therefore, direct binding.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TAK1.[11][12][13]
Objective: To quantify the inhibitory potency of 6-AIOB on TAK1 kinase activity.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.01% Brij 35).
-
Recombinant TAK1/TAB1 Complex: Use purified, active recombinant TAK1/TAB1 protein.
-
Substrate: A specific peptide substrate for TAK1 (e.g., a derivative of MEK6).
-
ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for TAK1.
-
-
Assay Procedure (96-well plate format):
-
Add the kinase buffer to each well.
-
Add serial dilutions of 6-AIOB, 5Z-7-Oxozeaenol (positive control), or DMSO (vehicle control) to the respective wells.
-
Add the recombinant TAK1/TAB1 enzyme to all wells except the negative control. Incubate for 10-20 minutes at room temperature to allow for compound binding.[12]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[11]
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Terminate the reaction and quantify the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Pathways and Workflows
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in mediating inflammatory signals that lead to the activation of the NF-κB and MAPK pathways. 6-AIOB is shown to inhibit TAK1, thereby blocking these downstream effects.
Caption: TAK1 signaling pathway and the inhibitory action of 6-AIOB.
Experimental Workflow for Target Validation
The logical flow for validating a specific small molecule-protein interaction involves a multi-step, integrated approach.
Caption: Workflow for validating the biological target of 6-AIOB.
The validation of this compound's biological target requires a combination of in vitro biochemical assays and cell-based target engagement studies. By quantitatively comparing its inhibitory potency against TAK1 with that of a known inhibitor and demonstrating direct binding in a cellular environment, a strong case for its target specificity can be established. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to confirm that the anti-inflammatory effects of 6-AIOB are mediated through the specific inhibition of the TAK1 signaling pathway. This validation is a cornerstone for the further development of 6-AIOB as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting TAK1: Evolution of inhibitors, challenges, and future directions. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro kinase assay [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-Aldehydoisoophiopogonone B in a Laboratory Setting
Core Principles of Cytotoxic Waste Management
The fundamental principle of managing cytotoxic waste is to prevent exposure to personnel and the environment.[1] All materials that have come into contact with 6-Aldehydoisoophiopogonone B should be considered contaminated and handled as hazardous waste.[1] This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits the disposal of such waste by flushing it down a sink or toilet.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Chemotherapy-approved, powder-free nitrile gloves | Prevents skin contact. Double gloving is recommended. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye exposure from splashes or aerosols. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Respiratory Protection | N95 respirator or higher | May be required if there is a risk of inhaling aerosols or fine powders. |
This table summarizes general PPE recommendations for handling cytotoxic compounds; always consult your institution's specific safety protocols.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation at the Point of Generation:
-
Immediately after use, segregate all waste contaminated with this compound from other laboratory waste streams.[3]
-
This includes, but is not limited to:
-
Unused or expired this compound.
-
Empty vials or containers that held the compound.
-
Contaminated labware (e.g., pipette tips, flasks, petri dishes).
-
Used PPE (gloves, gown, etc.).
-
Absorbent materials used for cleaning spills.
-
2. Use of Designated Hazardous Waste Containers:
-
Place all solid waste contaminated with this compound into a designated, puncture-proof, and leak-proof hazardous waste container.[3]
-
These containers should be clearly labeled with a "Cytotoxic" or "Hazardous Waste" symbol and the name of the compound.[4][5]
-
For liquid waste, use a dedicated, sealed, and leak-proof container, also clearly labeled.
-
Sharps, such as needles or contaminated glass, must be placed in a designated sharps container that is also labeled as cytotoxic waste.[3]
3. Container Management and Storage:
-
Keep hazardous waste containers closed at all times, except when adding waste.
-
Do not overfill containers; they should be sealed when they are approximately three-quarters full.[1]
-
Store waste containers in a designated, secure area away from general laboratory traffic and incompatible chemicals.[6]
4. Spill Management:
-
In the event of a spill, use a cytotoxic spill kit to contain and clean the affected area.[4]
-
Wear appropriate PPE during the entire cleanup process.
-
All materials used for spill cleanup must be disposed of as cytotoxic hazardous waste.[4]
5. Final Disposal Procedures:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.[1]
-
Ensure all required documentation is completed accurately for waste tracking purposes.[1]
-
The ultimate disposal of cytotoxic waste is often through high-temperature incineration or chemical neutralization to ensure the complete destruction of the hazardous compound.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 6-Aldehydoisoophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Aldehydoisoophiopogonone B (CAS Number: 112500-89-7). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The minimum required PPE includes:
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[3][4] For tasks with a higher risk of splashing, chemical splash goggles and a face shield worn over the safety glasses are necessary.[3][4]
-
Hand Protection : Disposable nitrile gloves are suitable for incidental contact.[3][5] If prolonged contact or immersion is anticipated, heavier-duty, chemical-impermeable gloves should be worn.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
-
Body Protection : A standard laboratory coat is required to protect clothing and skin.[2][6] For procedures with a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended. Ensure legs are covered with long pants and wear closed-toe shoes.[7]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][5] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator may be necessary.[2]
| Parameter | Value | Source |
| CAS Number | 112500-89-7 | TargetMol SDS[1] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place | TargetMol SDS[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[8]
-
Verify that all necessary PPE is available and in good condition.
-
Keep all non-essential personnel away from the handling area.
2. Handling the Compound:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1] In case of accidental contact, follow the first aid procedures outlined below.
-
Keep the container tightly closed when not in use.[1]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, collect the spilled material. Avoid dust formation.[1]
-
Place the collected material into a suitable container for disposal.[1]
-
Prevent the spilled chemical from entering drains.[1]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection : Collect all waste, including contaminated PPE and spilled material, in a clearly labeled, sealed container.
-
Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain.[1][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
